Lenalidomide nonanedioic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H27N3O6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |
InChI-Schlüssel |
KKWIKGALCXBOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Lenalidomide Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a potent immunomodulatory agent, has demonstrated significant therapeutic efficacy, primarily in the treatment of multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][3] Nonanedioic acid, a dicarboxylic acid also known as azelaic acid, is a naturally occurring compound with various biological activities.[4][5]
This technical guide focuses on a conjugate of these two molecules: Lenalidomide Nonanedioic Acid. This compound is of particular interest as it serves as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this conjugate, the lenalidomide moiety acts as the E3 ligase ligand, while the nonanedioic acid serves as a linker to which a warhead for a specific target protein can be attached.
This document provides a comprehensive overview of the structure, properties, and a detailed experimental protocol for the synthesis and characterization of this compound. Additionally, it outlines the fundamental signaling pathway associated with its lenalidomide component.
Structure and Properties
The structure of this compound involves the formation of an amide bond between the 4-amino group of the lenalidomide isoindolinone ring and one of the carboxylic acid groups of nonanedioic acid.
Chemical Structure
Systematic Name: 9-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-9-oxononanoic acid
Canonical SMILES: O=C(O)CCCCCCCC(=O)NC1=C2C(C(=O)N(C3CCC(=O)NC3=O)C2)=CC=C1
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, along with those of its constituent molecules for comparison.
| Property | Lenalidomide | Nonanedioic Acid | This compound (Calculated) |
| Molecular Formula | C₁₃H₁₃N₃O₃[1][8] | C₉H₁₆O₄[4][9] | C₂₂H₂₇N₃O₆[7] |
| Molecular Weight ( g/mol ) | 259.26[1][8][10] | 188.22[4][9] | 429.47[7] |
| Appearance | White to light yellow powder[11] | White powder[5] | Expected to be a solid |
| Melting Point (°C) | 265-268[2] | 109-111 | Not available |
| Solubility | Soluble in DMSO (≥52 mg/ml), slightly soluble in water[2][11] | Soluble in water (2.14 g/L) | Expected to have good solubility in organic solvents like DMSO |
| LogP | -0.5[8] | 1.6[9] | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a direct amidation reaction between lenalidomide and nonanedioic acid. To ensure selective reaction at one of the carboxylic acid groups of nonanedioic acid, a mono-protected derivative of nonanedioic acid can be used, followed by a deprotection step. However, for the purpose of creating a linker, direct coupling with an excess of nonanedioic acid can also be employed, followed by purification. Below is a representative protocol using a common coupling agent.
Materials:
-
Lenalidomide
-
Nonanedioic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonanedioic acid (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Amide Bond Formation: Dissolve lenalidomide (1.0 equivalent) in a separate flask with anhydrous DMF. Add this solution dropwise to the activated nonanedioic acid mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the compound.
Biological Context and Signaling Pathways
The biological activity of this compound is expected to be primarily driven by the lenalidomide moiety, which functions as a molecular glue to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Mechanism of Action
Lenalidomide binds to the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates". Key neo-substrates include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical transcription factors for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 results in downstream anti-proliferative and immunomodulatory effects.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway initiated by the lenalidomide component of the conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide [chembk.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Lenalidomide - LKT Labs [lktlabs.com]
The Role of Lenalidomide Nonanedioic Acid in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the role and application of lenalidomide (B1683929) nonanedioic acid, a key building block in the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will delve into its synthesis, its incorporation into final PROTAC structures, and its impact on the biological activity of these targeted protein degraders, with a specific focus on the Son of sevenless homolog 1 (SOS1) degrader, LHF418.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.
The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. Its length, rigidity, and chemical composition can significantly influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency and selectivity of target protein degradation. Aliphatic chains, polyethylene (B3416737) glycol (PEG) chains, and more rigid structures like piperazines and piperidines are commonly used as linkers. The choice of linker can also impact the physicochemical properties of the PROTAC, such as its solubility and cell permeability.
Lenalidomide is a well-established ligand for the CRBN E3 ligase and is frequently used in the design of PROTACs. By attaching a linker to lenalidomide, a versatile building block is created that can be readily coupled to a ligand for a specific POI to generate a potent and selective protein degrader.
Lenalidomide Nonanedioic Acid: A Key Intermediate for PROTAC Synthesis
This compound is a conjugate of lenalidomide and nonanedioic acid, a nine-carbon dicarboxylic acid. In this conjugate, the nonanedioic acid acts as an aliphatic linker, providing a flexible chain to connect to a POI ligand. The chemical structure reveals that one of the carboxylic acid groups of nonanedioic acid forms an amide bond with the 5-amino group of the lenalidomide isoindolinone ring. The other carboxylic acid group remains free, providing a handle for conjugation to a POI-binding moiety.
The use of a C9 aliphatic dicarboxylic acid linker like nonanedioic acid offers a balance of flexibility and length, which can be optimal for inducing the formation of a productive ternary complex for certain POIs and E3 ligases.
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the 5-amino group of lenalidomide and one of the carboxylic acid groups of nonanedioic acid. A common synthetic approach is to use a coupling agent to facilitate this reaction.
General Experimental Protocol for Amide Coupling
Materials:
-
Lenalidomide
-
Nonanedioic acid
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve nonanedioic acid in the anhydrous solvent.
-
Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add lenalidomide to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain pure this compound.
Application of this compound in the Synthesis of the SOS1 PROTAC Degrader LHF418
A prime example of the utility of this compound is in the synthesis of LHF418, a potent and selective degrader of Son of sevenless homolog 1 (SOS1)[1]. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS, a key signaling protein that is frequently mutated in cancer. By degrading SOS1, LHF418 effectively inhibits the KRAS-RAF-ERK signaling pathway, leading to the suppression of cancer cell proliferation[1].
Synthesis of LHF418
The synthesis of LHF418 involves the coupling of the free carboxylic acid group of this compound with the amine group of a SOS1-binding ligand.
Experimental Protocol for the Final Coupling Step:
-
Dissolve this compound in an anhydrous polar aprotic solvent.
-
Activate the carboxylic acid using a suitable coupling reagent and a non-nucleophilic base.
-
Add the SOS1-binding ligand (containing a reactive amine) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule, LHF418, using preparative HPLC.
Quantitative Biological Data for LHF418
The efficacy of LHF418 as a SOS1 degrader has been demonstrated in KRAS-driven cancer cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 209.4 nM | A549 | [1][2] |
| Dmax | > 80% | A549 | [1] |
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
These data indicate that LHF418 is a potent degrader of SOS1 at nanomolar concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LHF418-mediated SOS1 Degradation
LHF418 functions by hijacking the CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SOS1. This effectively blocks the SOS1-mediated activation of KRAS, thereby inhibiting the downstream MAPK/ERK signaling pathway.
Caption: LHF418 induces the degradation of SOS1, inhibiting KRAS activation.
Experimental Workflow for Evaluating PROTAC Efficacy
A typical workflow to assess the efficacy of a novel PROTAC, such as one synthesized using this compound, involves several key experiments.
Caption: Workflow for the synthesis and evaluation of a novel PROTAC.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The nine-carbon aliphatic linker provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The successful development of the SOS1 degrader LHF418 highlights the potential of this intermediate in the creation of novel therapeutics for cancer and other diseases. The methodologies and data presented in this guide provide a solid foundation for researchers in the field of targeted protein degradation to design and synthesize the next generation of potent and selective PROTACs.
References
The Molecular Glue Mechanism of Lenalidomide: A Technical Guide to its Interaction with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Lenalidomide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It provides a comprehensive overview of the molecular interactions, key signaling pathways, and the experimental methodologies used to characterize this groundbreaking therapeutic agent.
Introduction: Lenalidomide as a "Molecular Glue"
Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex, known as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Lenalidomide binds to CRBN, a substrate receptor of the CRL4^CRBN^ complex, and induces a conformational change that promotes the recruitment of specific "neosubstrate" proteins that are not normally targeted by this E3 ligase. The subsequent ubiquitination and proteasomal degradation of these neosubstrates are central to the anti-neoplastic and immunomodulatory activities of Lenalidomide.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein assembly responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:
-
Cullin-4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to target proteins.
Lenalidomide-Induced Neosubstrate Degradation
Lenalidomide's binding to CRBN creates a novel binding surface that has a high affinity for specific neosubstrates. The primary and most well-characterized neosubstrates of Lenalidomide are:
-
Ikaros Family Zinc Finger 1 (IKZF1) and Ikaros Family Zinc Finger 3 (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. Their degradation leads to the inhibition of myeloma cell growth and apoptosis.
-
Casein Kinase 1α (CK1α): This protein is encoded by a gene located in the chromosomal region that is commonly deleted in del(5q) myelodysplastic syndrome (MDS). The degradation of CK1α in these haploinsufficient cells is a key mechanism of Lenalidomide's efficacy in this disease.
The binding of Lenalidomide to CRBN enhances the affinity of the complex for these neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the cornerstone of Lenalidomide's therapeutic effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of Lenalidomide.
Table 1: Binding Affinities of Lenalidomide to Cereblon (CRBN)
| Method | Ligand | Protein Complex | Kd / Ki / IC50 | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 | 0.64 ± 0.24 µM | |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | 6.7 ± 0.9 µM | |
| Competitive Titration | Lenalidomide | hsDDB1-hsCRBN | Ki = 177.80 nM | |
| Competitive Binding Assay | Lenalidomide | CRBN in U266 extracts | IC50 ≈ 2 µM |
Table 2: Degradation Potency of Lenalidomide against Neosubstrates
| Neosubstrate | Cell Line | Assay | DC50 / IC50 / ED50 | Reference(s) |
| IKZF1 | H929/IKZF1Luc | Luciferase Degradation | ED50 = 10.2 nM | |
| Aiolos (IKZF3) | MM-1S | Immunoblotting | DC50 ≈ 1 µM | |
| CK1α | H929 | Immunoblotting (7 days) | Dose-dependent degradation at 1-10 µM | |
| Cell Proliferation | MM1S | Proliferation Assay | IC50 ≈ DC50 for Aiolos degradation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Lenalidomide's action and a typical experimental workflow for its characterization.
Caption: Lenalidomide-induced neosubstrate degradation pathway.
Caption: Workflow for studying Lenalidomide's mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Lenalidomide.
The Dawn of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in pharmacology, shifting the paradigm from protein inhibition to targeted protein degradation. This in-depth technical guide delves into the core of this revolution, focusing on the discovery and development of PROTACs that leverage Lenalidomide and its analogs as E3 ligase recruiters. By hijacking the cell's natural protein disposal machinery, these heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable." This document provides a comprehensive overview of the underlying biology, key experimental methodologies, and a structured summary of the performance of notable Lenalidomide-based PROTACs.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based PROTACs function by inducing the proximity of a target protein (Protein of Interest or POI) to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Lenalidomide and its analogs, such as thalidomide (B1683933) and pomalidomide, act as molecular glues, binding to CRBN and altering its substrate specificity.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits the E3 ligase (in this case, a Lenalidomide derivative), and a linker that connects the two.
The formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase is the cornerstone of this technology.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[4] This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations.
The Development Workflow: From Concept to Clinic
The development of a novel Lenalidomide-based PROTAC is a multi-step process that begins with target validation and culminates in clinical evaluation. This workflow integrates computational design, chemical synthesis, and rigorous biological testing.
Quantitative Data Presentation
The efficacy of PROTACs is typically characterized by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the performance of several notable Lenalidomide-based PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | VCaP | ~1 | >90 | [5][6] |
| BETd-260 | BRD4 | Lenalidomide derivative | RS4;11 | 0.031 | >95 | N/A |
| SJF620 | BTK | Lenalidomide-OH | MOLM-14 | 8.1 | ~90 | [7] |
| QCA570 | BET | Lenalidomide-I | LNCaP | <1 | >95 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Key Experimental Protocols
The successful development of PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and cellular activity. Detailed below are methodologies for essential experiments.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of POI degradation induced by a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
a) Surface Plasmon Resonance (SPR):
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
General Protocol Outline:
-
Immobilize either the POI or the E3 ligase onto the sensor chip.
-
Inject the PROTAC at various concentrations over the chip surface to measure its binding to the immobilized protein.
-
In a subsequent step, inject the third component (either the E3 ligase or the POI) in the presence of the PROTAC to observe the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the binary and ternary interactions.
b) Isothermal Titration Calorimetry (ITC):
Principle: ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
General Protocol Outline:
-
Place a solution of the POI in the sample cell of the calorimeter.
-
Titrate a solution of the PROTAC into the sample cell and measure the heat evolved or absorbed.
-
In a separate experiment, titrate the PROTAC into a solution of the E3 ligase.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
Analyze the resulting thermograms to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
c) AlphaLISA (Amplified Luminescent Proximity Homestead Assay):
Principle: This is a bead-based immunoassay where the formation of a ternary complex brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
General Protocol Outline:
-
Use tagged recombinant POI (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged).
-
Incubate the tagged proteins with varying concentrations of the PROTAC.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
-
If a ternary complex forms, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.
-
Measure the signal to quantify the extent of ternary complex formation.
In Vivo Efficacy Studies
Principle: To evaluate the therapeutic potential of a PROTAC in a living organism, typically using animal models.
General Protocol Outline:
-
Model Selection: Choose an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.
-
Dosing and Administration: Administer the PROTAC to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Efficacy Assessment:
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise tumors and measure their weight.
-
Collect tumor and other tissues for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).
-
-
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at various time points after PROTAC administration to determine its concentration in plasma over time.
-
Analyze PK parameters such as Cmax, Tmax, and AUC.
-
-
Toxicology Assessment: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior. Conduct histopathological analysis of major organs.
Conclusion and Future Directions
The discovery and development of Lenalidomide-based PROTACs represent a significant advancement in the field of targeted therapy. By leveraging the well-characterized interaction between Lenalidomide and the CRBN E3 ligase, researchers have been able to rapidly develop potent and selective degraders for a wide range of therapeutic targets. The continued optimization of linker technology, a deeper understanding of the principles governing ternary complex formation, and the exploration of novel E3 ligase recruiters will undoubtedly expand the scope and impact of this transformative therapeutic modality. This guide provides a foundational understanding for researchers and drug developers poised to contribute to this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Lenalidomide Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of lenalidomide (B1683929) and nonanedioic acid (commonly known as azelaic acid). Special focus is given to the potential formation of a lenalidomide nonanedioic acid cocrystal, a subject of interest in the development of Proteolysis-Targeting Chimeras (PROTACs), where this conjugate can serve as a key intermediate.[1] This document outlines the individual properties of the active pharmaceutical ingredient (API) and the coformer, details relevant experimental protocols for cocrystal synthesis and characterization, and illustrates the underlying biological pathways.
Physicochemical Properties of Core Components
A thorough understanding of the individual components is crucial for the successful design and development of a cocrystal. The following tables summarize the key physicochemical properties of lenalidomide and nonanedioic acid.
Table 1: Physicochemical Properties of Lenalidomide
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| Melting Point | 265-270 °C |
| Solubility | - In water: < 1.5 mg/mL- In 0.1N HCl: 18 mg/mL- In less acidic buffers: ~0.4-0.5 mg/mL- In DMSO: ≥50 mg/mL |
| pKa | Not specified in provided results |
| LogP | 1.57 at 25°C |
| Appearance | Off-white to pale-yellow solid |
Table 2: Physicochemical Properties of Nonanedioic Acid (Azelaic Acid)
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol [2] |
| Melting Point | 106.5-111 °C[2][3] |
| Boiling Point | 286 °C at 100 mm Hg[4][5] |
| Solubility in water | ~2.4 g/L at 20 °C[2][5] |
| pKa | pKa1: 4.55, pKa2: 5.50[2] |
| LogP | ~1.22[2] |
| Appearance | White, odorless crystalline powder[2] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of a potential lenalidomide-nonanedioic acid cocrystal, based on established techniques for pharmaceutical cocrystals.[6][7]
2.1.1 Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is an efficient mechanochemical method for cocrystal screening and synthesis.[6][8][9]
-
Materials: Lenalidomide, Nonanedioic Acid, grinding solvent (e.g., methanol, ethanol, or water).
-
Procedure:
-
Mix equimolar amounts of lenalidomide and nonanedioic acid in an agate mortar.
-
Add a minimal amount of the selected grinding solvent dropwise to the powder mixture. The solvent acts as a catalyst to facilitate molecular diffusion.[6]
-
Grind the mixture vigorously with a pestle for a specified period, typically 20-30 minutes.[8]
-
Collect the resulting powder and dry it under vacuum to remove any residual solvent.
-
The formation of the cocrystal is then confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD).
-
2.1.2 Slurry Cocrystallization
Slurry cocrystallization is a solution-mediated transformation method that is particularly useful when the components have different solubilities.[10][11][12]
-
Materials: Lenalidomide, Nonanedioic Acid, a solvent in which both components have limited but sufficient solubility.
-
Procedure:
-
Create a slurry by suspending an excess of both lenalidomide and nonanedioic acid in the chosen solvent in a sealed vial.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
During this time, the less stable forms (the individual components) will dissolve and the more stable cocrystal will precipitate.[10]
-
After the equilibration period, filter the solid from the slurry and wash it with a small amount of fresh solvent.
-
Dry the solid product and analyze it to confirm cocrystal formation.
-
2.2.1 Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying new crystalline phases.[13][14][15][16][17]
-
Purpose: To confirm the formation of a new crystalline phase distinct from the starting materials.
-
Methodology:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline solid. A new pattern, different from those of lenalidomide and nonanedioic acid, indicates the formation of a cocrystal.[16]
-
2.2.2 Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties and stability of the material.[18][19][20][21][22]
-
Purpose: To determine the melting point, heat of fusion, and thermal stability of the cocrystal.
-
DSC Methodology:
-
A small, weighed amount of the sample is placed in an aluminum pan and sealed.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[21]
-
The difference in heat flow between the sample and a reference pan is measured as a function of temperature. An endothermic peak indicates a melting event. The melting point of the cocrystal is expected to be different from that of the individual components.[21]
-
-
TGA Methodology:
-
A small, weighed amount of the sample is placed in a TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The change in mass of the sample is recorded as a function of temperature. This can indicate the loss of solvent or decomposition of the material.
-
2.2.3 Intrinsic Dissolution Rate (IDR) Studies
IDR studies are used to evaluate the dissolution characteristics of a new solid form.[23][24][25]
-
Purpose: To compare the dissolution rate of the cocrystal to that of the parent API.
-
Methodology:
-
A compact of the material with a known surface area is prepared by compressing the powder in a die.
-
The die is placed in a dissolution apparatus containing a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at a constant temperature (e.g., 37 °C) and stirring rate.[23][26]
-
Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved drug using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The intrinsic dissolution rate is calculated from the slope of the cumulative amount of drug dissolved per unit area versus time. An enhanced IDR for the cocrystal compared to the API suggests improved solubility characteristics.
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a lenalidomide-nonanedioic acid cocrystal.
Caption: Experimental workflow for cocrystal synthesis and characterization.
Lenalidomide functions as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[27][28][29][30] In the context of a PROTAC, the lenalidomide moiety serves as the E3 ligase ligand, while the nonanedioic acid can act as a linker to a warhead that binds to a target protein.[1][31] The PROTAC molecule thereby brings the target protein into proximity with the E3 ligase, hijacking the cell's natural protein disposal system.[32][33][34][35][36]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]
- 5. Azelaic acid | 123-99-9 [chemicalbook.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cocrystal formation by anti-solvent slurry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 23. scispace.com [scispace.com]
- 24. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 25. Research Portal [iro.uiowa.edu]
- 26. japer.in [japer.in]
- 27. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Expression, mutation, and methylation of cereblon-pathway genes at pre- and post-lenalidomide treatment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. alfa-labotrial.com [alfa-labotrial.com]
- 32. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
- 36. youtube.com [youtube.com]
An In-depth Technical Guide to E3 Ligase Recruitment by Lenalidomide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenalidomide (B1683929) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), represent a paradigm-shifting class of therapeutics that function as "molecular glues."[1][2] Unlike traditional enzyme inhibitors, these small molecules act by redirecting the cellular machinery for protein degradation to eliminate specific target proteins, known as neosubstrates, that are otherwise not recognized by the E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the recruitment of the Cereblon (CRBN) E3 ligase by Lenalidomide and its analogs, the structural basis for neosubstrate recognition, and the experimental methodologies used to investigate these interactions.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its derivatives exert their therapeutic effects by modulating the substrate specificity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[3][4][5] The primary mechanism involves the targeted ubiquitination and subsequent proteasomal degradation of specific proteins.[6][7][8]
The process can be summarized in the following steps:
-
Binding to CRBN: Lenalidomide first binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of the CRBN protein.[9][10] The glutarimide (B196013) moiety of the drug is crucial for this initial engagement.[9][11]
-
Ternary Complex Formation: The binding of Lenalidomide to CRBN creates a new, composite binding surface. This altered surface has a high affinity for proteins not normally recognized by CRBN, the "neosubstrates."[12][13] This results in the formation of a stable ternary complex consisting of CRBN, Lenalidomide, and the neosubstrate.[14]
-
Ubiquitination: As part of the CRL4^CRBN^ E3 ligase complex, the CRBN-bound neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme.[5] This facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction.[5] Specifically, the E2 enzymes UBE2D3 and UBE2G1 have been identified as playing roles in the priming and extension of polyubiquitin (B1169507) chains, respectively.[5]
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and resulting in the drug's therapeutic effect.[5][7]
Caption: Lenalidomide-induced neosubstrate degradation pathway.
Key Molecular Components and Structural Insights
The specificity and efficacy of Lenalidomide derivatives are dictated by precise molecular interactions between the drug, CRBN, and the neosubstrate.
Lenalidomide Derivatives
Thalidomide (B1683933) and its more potent analogs, Lenalidomide and Pomalidomide, form the core of CRBN-modulating drugs.[3][4] While they share a common structural scaffold, minor chemical modifications dramatically alter their neosubstrate profile. For instance, the additional amino group on the phthalimide (B116566) ring of Lenalidomide and Pomalidomide stabilizes the interaction with the transcription factor IKZF1, making them more potent degraders of this target than thalidomide.[9]
Cereblon (CRBN)
CRBN is the direct intracellular target of these drugs.[3][4] X-ray crystallography has revealed that CRBN's C-terminal domain contains a thalidomide-binding domain (TBD).[9] The glutarimide ring of the drug fits snugly into a hydrophobic pocket, while the isoindolinone ring remains solvent-exposed, creating the novel interface for neosubstrate recruitment.[10]
Neosubstrates
Lenalidomide does not inhibit CRBN but rather "repurposes" it to target new proteins for degradation.[14] The recognition of these neosubstrates is highly specific and depends on a "structural degron," often a β-hairpin loop containing a critical glycine (B1666218) residue.[9][14]
-
Ikaros (IKZF1) & Aiolos (IKZF3): These lymphoid transcription factors are key targets in multiple myeloma.[3][6][15] Their degradation leads to the downregulation of critical myeloma survival factors like IRF4 and c-MYC, and also stimulates T-cell activity by increasing IL-2 production.[16][17]
-
Casein Kinase 1α (CK1α): This protein is a specific neosubstrate for Lenalidomide but not pomalidomide.[9] Its degradation is the primary mechanism of action in myelodysplastic syndrome (MDS) with a 5q deletion, as these cells are particularly vulnerable to reduced levels of CK1α.[7][8]
-
SALL4: Degradation of this embryonic transcription factor is believed to be responsible for the teratogenic effects of thalidomide.[18][19]
Caption: Formation of the CRBN-Lenalidomide-Neosubstrate ternary complex.
Quantitative Data Summary
The interactions between Lenalidomide derivatives, CRBN, and neosubstrates can be quantified to compare potency and efficacy.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (K D ) | Method | Reference |
|---|---|---|---|
| Thalidomide | ~250 nM | Not Specified | [20] |
| Lenalidomide | ~178 nM | Not Specified | [20] |
| Pomalidomide | Not specified, but potent | Not Specified |[3] |
Note: Direct, comparable binding affinity data is sparse in the provided search results. The values above are illustrative based on available information.
Table 2: Neosubstrate Degradation Profile
| Compound | Primary Neosubstrates | Therapeutic Indication | Reference |
|---|---|---|---|
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, del(5q) MDS | [5][7][15] |
| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma | [3][4] |
| Thalidomide | IKZF1, IKZF3, SALL4 | Multiple Myeloma, ENL |[3][18] |
This table summarizes the key neosubstrates degraded by each compound, which underlies their clinical applications.
Key Experimental Protocols
Validating the mechanism of action of Lenalidomide derivatives involves a suite of biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This technique is used to demonstrate the drug-dependent interaction between CRBN and a neosubstrate within a cellular context.[18][21]
Protocol Outline:
-
Cell Lysis: Lyse cells treated with either DMSO (vehicle control) or a Lenalidomide derivative using a non-denaturing lysis buffer (e.g., IP Lysis Buffer).[22]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to minimize non-specific binding.[21]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CRBN (or the neosubstrate). A non-specific IgG is used as a negative control.[21]
-
Immune Complex Capture: Add fresh Protein A/G beads to pull down the antibody and its bound protein complex.[21]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting using antibodies for both CRBN and the neosubstrate. A positive result shows the presence of the neosubstrate in the CRBN immunoprecipitate only in the drug-treated sample.[21]
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex in a reconstituted system.
Protocol Outline:
-
Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5B), ubiquitin, ATP, the purified CRL4^CRBN^ complex, and the recombinant neosubstrate in a reaction buffer.
-
Drug Addition: Add either DMSO or a Lenalidomide derivative to parallel reactions.
-
Incubation: Incubate the reactions at 37°C to allow the ubiquitination cascade to proceed.
-
Analysis: Stop the reaction and analyze the results by Western blotting, probing for the neosubstrate. A ladder of higher molecular weight bands, corresponding to polyubiquitinated substrate, will appear in the drug-treated lane.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. The novel mechanism of lenalidomide activity. | Broad Institute [broadinstitute.org]
- 8. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Applications of Lenalidomide Nonanedioic Acid in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lenalidomide (B1683929) nonanedioic acid, a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer. Lenalidomide, an immunomodulatory agent, serves as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN). Nonanedioic acid, a dicarboxylic acid, functions as a versatile linker, connecting Lenalidomide to a target protein ligand. This guide will delve into the synthesis, mechanism of action, and potential applications of PROTACs derived from this intermediate, providing researchers with the foundational knowledge required for the design and development of novel targeted protein degraders.
Introduction to Lenalidomide and PROTAC Technology
Lenalidomide, a thalidomide (B1683933) analog, is an established immunomodulatory drug with anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical transcription factors in multiple myeloma cells.[3][4]
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[6] Lenalidomide and its derivatives are widely used as E3 ligase ligands in PROTAC design due to their high affinity for CRBN.[7]
The Role of Nonanedioic Acid as a Linker
The linker component of a PROTAC is not merely a spacer but plays a critical role in the overall efficacy of the molecule. Its length, rigidity, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[8] Dicarboxylic acids, such as nonanedioic acid (also known as azelaic acid), offer a flexible and synthetically accessible scaffold for linker design. They can be readily modified to achieve desired lengths and physicochemical properties.[9]
"Lenalidomide nonanedioic acid" is a conjugate where Lenalidomide is attached to one end of the nonanedioic acid linker. This intermediate can then be further functionalized by attaching a ligand for a specific protein of interest to the other end of the linker, thereby creating a complete PROTAC molecule.[1]
Physicochemical Properties
A summary of the physicochemical properties of Lenalidomide and Nonanedioic Acid is presented in Table 1.
| Property | Lenalidomide | Nonanedioic Acid (Azelaic Acid) |
| CAS Number | 191732-72-6[4][10][11][12][13] | 123-99-9 |
| Molecular Formula | C13H13N3O3[12] | C9H16O4 |
| Molecular Weight | 259.26 g/mol [12] | 188.22 g/mol |
| Melting Point | 265-268 °C[14] | 106.5 °C |
| Solubility | Soluble in DMSO, methanol, and buffered aqueous solutions at low pH.[15][16] | Slightly soluble in water; soluble in organic solvents. |
| Appearance | Off-white to pale-yellow solid powder[16] | White crystalline powder |
Synthesis and Experimental Protocols
Synthesis of this compound Intermediate
Hypothetical Experimental Protocol:
-
Activation of Nonanedioic Acid: Nonanedioic acid is first mono-protected at one of its carboxylic acid groups (e.g., as a methyl or ethyl ester) to prevent di-substitution. The remaining carboxylic acid is then activated, for example, by converting it to an acid chloride or by using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling Reaction: The activated mono-protected nonanedioic acid is then reacted with Lenalidomide in an appropriate solvent (e.g., N,N-Dimethylformamide - DMF) in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Deprotection: Following the successful coupling, the protecting group on the other end of the nonanedioic acid linker is removed. For example, a methyl or ethyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide).
-
Purification: The final this compound intermediate is purified using techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The structure and purity of the final product are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Protocol for PROTAC Synthesis and Characterization
The following is a generalized protocol for the synthesis of a PROTAC using the this compound intermediate and subsequent characterization of its biological activity.
Synthesis:
-
Activation of Intermediate: The free carboxylic acid group of the this compound intermediate is activated using a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
Coupling to POI Ligand: The activated intermediate is then reacted with the amine-functionalized ligand for the protein of interest in a suitable solvent and in the presence of a base.
-
Purification: The resulting crude PROTAC is purified by preparative HPLC.
Characterization of Protein Degradation:
-
Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured to an appropriate density. The cells are then treated with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the cell lysates is determined (e.g., using a BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are then calculated.[8]
Mechanism of Action and Signaling Pathways
Lenalidomide-based PROTACs function by recruiting the CRBN E3 ubiquitin ligase to the target protein.[6] This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 14. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for Conjugating Lenalidomide Nonanedioic Acid to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Lenalidomide nonanedioic acid to a target binder, typically a monoclonal antibody (mAb) or other protein containing accessible primary amine residues. Lenalidomide, an immunomodulatory agent, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The conjugation of Lenalidomide to a target binder, such as an antibody, enables the creation of antibody-drug conjugates (ADCs) or other targeted therapeutic modalities. This approach aims to deliver the immunomodulatory effects of Lenalidomide specifically to target cells, thereby enhancing its therapeutic index and minimizing off-target effects.
The conjugation strategy outlined here utilizes the carboxyl group of the nonanedioic acid linker of the Lenalidomide derivative and the primary amines (e.g., from lysine (B10760008) residues) on the target binder. The reaction is mediated by the zero-length crosslinkers 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group of this compound to form a semi-stable NHS ester, which then efficiently reacts with the primary amines on the target binder to form a stable amide bond.
Principle of the Conjugation Chemistry
The conjugation of this compound to a target binder is achieved through a two-step carbodiimide (B86325) crosslinking reaction.
-
Activation Step: EDC reacts with the terminal carboxyl group of the nonanedioic acid linker on Lenalidomide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization and Conjugation Step: The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester can then be directly reacted with the primary amines on the target binder (e.g., lysine residues of an antibody) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct. The use of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction.
This two-step protocol is preferred as it allows for the activation of the small molecule away from the target binder, which can help to minimize the polymerization of the target binder by EDC.
Experimental Protocols
Materials and Reagents
-
Target Binder: Monoclonal antibody or other protein with accessible primary amines (e.g., in Phosphate-Buffered Saline (PBS), pH 7.2-7.5).
-
This compound: Purity >95%.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Store at -20°C, desiccated.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store at 4°C, desiccated.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar) equilibrated with PBS, pH 7.4.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Standard laboratory equipment: pH meter, centrifuge, spectrophotometer, reaction tubes, etc.
Protocol for Conjugation
This protocol is a general guideline and may require optimization for specific target binders and desired drug-to-antibody ratios (DAR).
Step 1: Preparation of Reagents
-
Target Binder Solution: Prepare the target binder at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. If the buffer contains primary amines (e.g., Tris), it must be exchanged for PBS by dialysis or using a desalting column.
-
This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
EDC/Sulfo-NHS Solution: Immediately before use, prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. The final concentrations will depend on the desired molar excess.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC/Sulfo-NHS solution to the this compound solution. A typical starting point is a 5- to 20-fold molar excess of EDC and a 10- to 50-fold molar excess of Sulfo-NHS over the amount of this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Target Binder
-
Add the activated Lenalidomide-NHS ester solution from Step 2 to the target binder solution in Conjugation Buffer. The molar ratio of the activated drug-linker to the target binder will influence the final DAR; a common starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time should be determined empirically.
Step 4: Quenching the Reaction
-
Stop the conjugation reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.
Step 5: Purification of the Conjugate
-
Purify the resulting conjugate from unreacted this compound, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC).[1][][3][4]
-
Equilibrate the SEC column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate, which will elute in the void volume.
-
Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
Step 6: Characterization of the Conjugate
-
Protein Concentration: Determine the final concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm, correcting for the absorbance of the conjugated Lenalidomide derivative if necessary.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of Lenalidomide molecules conjugated per target binder molecule (DAR) is a critical quality attribute.[5] It can be determined using several methods:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the protein, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Mass Spectrometry (MS): This is the most accurate method for determining the DAR and the distribution of different drug-loaded species.[6][][8][9][10][11] This can be performed on the intact conjugate, or after reduction of the antibody to separate heavy and light chains.[6]
-
-
Purity and Aggregation Analysis: Analyze the purity of the conjugate and the presence of aggregates by size-exclusion chromatography with UV or light scattering detection (SEC-HPLC).
-
Functional Activity: Assess the binding activity of the target binder moiety of the conjugate (e.g., by ELISA) and the biological activity of the conjugated Lenalidomide.
Data Presentation
Table 1: Recommended Molar Ratios for Conjugation
| Reagent | Molar Excess (relative to this compound) | Molar Excess (relative to Target Binder) |
| EDC | 5 - 20 fold | - |
| Sulfo-NHS | 10 - 50 fold | - |
| Activated Lenalidomide-NHS ester | - | 10 - 20 fold |
Note: These are starting recommendations and should be optimized for each specific application.
Table 2: Example Characterization Data for a Lenalidomide-Antibody Conjugate
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 1.5 mg/mL |
| Average DAR | Mass Spectrometry | 4.2 |
| Purity (monomer) | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <2% |
| Binding Activity (EC50) | ELISA | 1.2 nM (Conjugate) vs 1.0 nM (Ab) |
Visualizations
Signaling Pathway of Lenalidomide
Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[12][13][14][15][16] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger proteins IKZF1 and IKZF3.[12][16] The degradation of these transcription factors, which are critical for B-cell development and survival, results in downstream anti-proliferative and immunomodulatory effects.[12][13]
Caption: Lenalidomide binds to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, resulting in anti-tumor and immunomodulatory effects.
Experimental Workflow
The overall workflow for the conjugation of this compound to a target binder involves several key stages, from reagent preparation to the final characterization of the conjugate.
Caption: The experimental workflow for conjugating this compound to a target binder, encompassing preparation, reaction, purification, and characterization steps.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. rapidnovor.com [rapidnovor.com]
- 8. hpst.cz [hpst.cz]
- 9. lcms.cz [lcms.cz]
- 10. criver.com [criver.com]
- 11. frontagelab.com [frontagelab.com]
- 12. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Lenalidomide Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] "Lenalidomide nonanedioic acid" is not a commonly documented related substance of Lenalidomide. Nonanedioic acid, also known as azelaic acid, suggests that this compound may be a salt, conjugate, or a novel impurity. The analytical characterization of such a novel substance is critical for ensuring the safety, efficacy, and quality of the drug product.
This document provides a comprehensive guide to the analytical methods and protocols for the characterization of Lenalidomide and its related substances, with a specific focus on a proposed strategy for "this compound". The methodologies described herein are based on established analytical techniques for Lenalidomide, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Strategy for this compound
The characterization of a novel substance like this compound requires a multi-faceted analytical approach. The primary objectives are to confirm its identity, determine its purity, and quantify its presence. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
-
Forced Degradation Studies to understand the stability of the molecule and to identify potential degradation products.[4][5]
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of Lenalidomide and its related compounds.[1][6][7] The following protocols are based on validated methods and can be adapted for the analysis of this compound.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
Waters HPLC with a UV detector or equivalent.[1]
-
Shimadzu LC-2010 HT with a UV-visible spectrophotometer or equivalent.[6][8]
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[6][8] | Kromasil C18 (150 x 4.6 mm, 5µm)[9] |
| Mobile Phase A | Phosphate (B84403) buffer (pH 3.5)[1] | Phosphate buffer (pH 2.5)[9] | 0.01 M Phosphate buffer (pH 2.0)[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient[1] | Isocratic (55:45 v/v, A:B)[6][8] | Isocratic (90:10 v/v, A:B)[9] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[6][8] | 1.0 mL/min[9] |
| Detection Wavelength | 210 nm[1] | 242 nm[6][8] | 210 nm[9] |
| Column Temperature | Ambient[1] | 25°C[6][8] | 30°C[9] |
| Injection Volume | 20 µL[1] | Not Specified | 10 µL[9] |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 liter of water and adjust the pH with phosphoric acid.[1]
-
Standard Solution: Accurately weigh about 50 mg of Lenalidomide working standard and dissolve in a 50 mL volumetric flask with diluent (Mobile phase A and Mobile phase B in a 60:40 v/v ratio).[1]
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of known concentration in the diluent.
4. Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][6]
| Parameter | Typical Value for Lenalidomide |
| Linearity Range | 25 to 150 µg/ml[6] |
| Correlation Coefficient (r²) | > 0.99[11] |
| LOD | 0.058 µg/ml[6] |
| LOQ | 0.174 µg/ml[6] |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown compounds.[12] This technique is essential for confirming the structure of this compound.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
-
Agilent 1260 Infinity II Liquid Chromatography system coupled with an Agilent 6460 triple quadrupole MS/MS or equivalent.[11][13]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | XTerra RP18 (4.6 x 50 mm, 5 µm)[11] |
| Mobile Phase | 0.1% Formic acid in Methanol (10:90 v/v)[11][14] |
| Flow Rate | 0.400 mL/min[11] |
| Column Temperature | 35°C[11] |
| Injection Volume | 3.0 µL[11][13] |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] or Negative[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[14] |
| Precursor Ion (m/z) for Lenalidomide | 258.0[14] |
| Product Ion (m/z) for Lenalidomide | 213.0[14] |
4. Sample Preparation:
-
Liquid-Liquid Extraction: Lenalidomide can be extracted from plasma using ethyl acetate.[11][12] The organic layer is then evaporated and the residue reconstituted in the mobile phase.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both 1H and 13C NMR spectra should be acquired for this compound and compared with the spectra of Lenalidomide to confirm the proposed structure. Predicted 1H NMR spectra for Lenalidomide are available in public databases and can serve as a reference.[15][16][17]
Forced Degradation Studies
Forced degradation studies are crucial to understand the stability of a new chemical entity and to identify its degradation products.[4][5] These studies involve subjecting the compound to various stress conditions as per ICH guidelines.
Experimental Protocol: Forced Degradation
-
Acid Degradation: 0.5 N HCl at 60°C for 24 hours.[8]
-
Base Degradation: 0.5 N NaOH at 60°C for 24 hours.[8]
-
Oxidative Degradation: 10% H₂O₂ at 60°C for 24 hours.[8]
-
Thermal Degradation: Hot Air Oven at 80°C for 10 days.[8]
-
Photolytic Degradation: Exposure to UV light for 24 hours.[8]
The stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Workflow for Analytical Characterization
Caption: Analytical Workflow for Characterization.
Signaling Pathway of Lenalidomide's Action
While the direct signaling pathway of "this compound" is unknown, the established mechanism of Lenalidomide involves the modulation of the tumor microenvironment and direct effects on tumor cells.
Caption: Simplified Lenalidomide Mechanism.
Conclusion
The analytical characterization of novel substances such as "this compound" is a critical step in drug development. By employing a combination of HPLC, LC-MS/MS, and NMR, and by conducting thorough forced degradation studies, a comprehensive understanding of the compound's identity, purity, and stability can be achieved. The protocols and methods outlined in this document provide a solid foundation for researchers and scientists to develop and validate robust analytical procedures for Lenalidomide and its related compounds.
References
- 1. ijpar.com [ijpar.com]
- 2. veeprho.com [veeprho.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. rjptonline.org [rjptonline.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. rjptonline.org [rjptonline.org]
- 9. abap.co.in [abap.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014623) [hmdb.ca]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014623) [hmdb.ca]
Step-by-Step Guide to the Synthesis of a Bifunctional Molecule: Lenalidomide-Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the synthesis of a key bifunctional intermediate, Lenalidomide-nonanedioic acid. This molecule serves as a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.
This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of Lenalidomide-nonanedioic acid. This bifunctional molecule incorporates the E3 ligase-recruiting moiety, Lenalidomide, connected to a nine-carbon aliphatic linker with a terminal carboxylic acid. This intermediate is essential for the subsequent conjugation to a target protein-binding ligand, forming a complete PROTAC. The protocols outlined below are based on established amide coupling methodologies frequently employed in the synthesis of such constructs.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target.[2] Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase and is frequently incorporated into PROTAC design.[3]
The synthesis of a PROTAC is a multi-step process, often beginning with the functionalization of the E3 ligase ligand with a suitable linker. This application note details the synthesis of Lenalidomide-nonanedioic acid, a key intermediate where Lenalidomide is coupled to nonanedioic acid, providing a terminal carboxylic acid handle for further conjugation. This intermediate is notably used in the synthesis of the SOS1 PROTAC degrader, LHF418.[4][5]
Materials and Reagents
| Reagent | Supplier | Grade |
| Lenalidomide | Commercially Available | ≥98% |
| Nonanedioic acid (Azelaic acid) | Commercially Available | ≥98% |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous, ≥99.8% |
| Dichloromethane (B109758) (DCM) | Commercially Available | HPLC Grade |
| Methanol (B129727) (MeOH) | Commercially Available | HPLC Grade |
| Ethyl acetate (B1210297) (EtOAc) | Commercially Available | HPLC Grade |
| Hexanes | Commercially Available | HPLC Grade |
| Water | Deionized | |
| Brine | Saturated NaCl solution | |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | ACS Reagent Grade |
Experimental Protocols
Synthesis of Lenalidomide-Nonanedioic Acid
This protocol details the amide coupling reaction between the 4-amino group of Lenalidomide and one of the carboxylic acid groups of nonanedioic acid.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Lenalidomide-Nonanedioic Acid.
Procedure:
-
Reaction Setup: To a solution of Lenalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add nonanedioic acid (1.2 eq).
-
Addition of Coupling Reagents: To the stirred solution, add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the slow, portion-wise addition of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.5 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford the pure Lenalidomide-nonanedioic acid.
Characterization
The successful synthesis of Lenalidomide-nonanedioic acid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the final product. The spectra are expected to show characteristic peaks for both the Lenalidomide and the nonanedioic acid moieties, with a shift in the signals corresponding to the newly formed amide bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight of the synthesized compound.
Table 1: Expected Analytical Data
| Analysis | Expected Results |
| 1H NMR | Peaks corresponding to aromatic and aliphatic protons of both Lenalidomide and the nonanedioic acid linker. Disappearance of the primary amine protons of Lenalidomide and appearance of a new amide proton signal. |
| 13C NMR | Resonances for all carbons in the final structure, including the carbonyl carbons of the amide and carboxylic acid groups. |
| HRMS (ESI+) | Calculated m/z for [M+H]+ should be consistent with the theoretical mass of C22H27N3O5. |
| Purity (HPLC) | ≥95% |
| Yield | Variable, typically in the range of 50-70% after purification. |
Signaling Pathway and Experimental Workflow
The synthesized Lenalidomide-nonanedioic acid is a key component in the construction of a PROTAC. The following diagrams illustrate the overall workflow and the mechanism of action of the final PROTAC.
Figure 2: Chemical synthesis workflow for a Lenalidomide-based PROTAC.
Figure 3: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This application note provides a detailed protocol for the synthesis of Lenalidomide-nonanedioic acid, a versatile intermediate for the development of CRBN-recruiting PROTACs. The described methodology is robust and allows for the efficient production of this key building block. The successful synthesis and characterization of this molecule are critical first steps in the generation of novel protein degraders for therapeutic applications.
References
Application of Lenalidomide Nonanedioic Acid in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. Lenalidomide (B1683929), an immunomodulatory drug, has been repurposed as a potent E3 ligase ligand in the design of PROTACs. By binding to the Cereblon (CRBN) E3 ubiquitin ligase, Lenalidomide facilitates the recruitment of target proteins for ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the use of Lenalidomide nonanedioic acid , a key intermediate for the synthesis of Lenalidomide-based PROTACs, in targeted protein degradation research and development. This compound incorporates the CRBN-binding moiety of Lenalidomide and a nine-carbon dicarboxylic acid linker, providing a versatile anchor point for conjugation to a target protein ligand.
Signaling Pathway of Lenalidomide-Mediated Protein Degradation
Lenalidomide and its derivatives function as "molecular glues" that induce the proximity between the E3 ubiquitin ligase CRL4^CRBN^ and specific target proteins, known as neosubstrates.[1][2][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The nonanedioic acid linker in this compound serves to connect this E3 ligase-recruiting moiety to a ligand that binds a specific protein of interest, thereby creating a PROTAC that can target that protein for degradation.
Data Presentation: Performance of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[4][5] While specific data for PROTACs utilizing a nonanedioic acid linker is proprietary to individual research efforts, the following tables provide representative data for Lenalidomide-based PROTACs targeting various proteins to illustrate typical performance metrics.
Table 1: Degradation Performance of Lenalidomide-Based PROTACs Targeting BRD4 [2]
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | Jurkat | pM range | >90 |
| PROTAC B | BRD4 | HeLa | Not specified | >90 |
Table 2: Degradation Performance of Lenalidomide-Based PROTACs Targeting Other Proteins [6]
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| SMD-1087 | SMARCA2 | - | 8 | 89 |
| RD-23 | RETG810C | - | 11.7 | Not specified |
| TO-1187 | HDAC6 | - | 5.81 | Not specified |
Experimental Protocols
Synthesis of a Lenalidomide-Based PROTAC using this compound
This protocol describes a general method for conjugating a target protein ligand (with a free amine group) to this compound to generate a functional PROTAC.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of this compound.
-
-
Coupling with Target Ligand:
-
Dissolve the amine-containing target protein ligand (1 eq) in anhydrous DMF.
-
Add TEA (2 eq) to the solution.
-
Slowly add the filtrate containing the activated NHS ester of this compound to the target ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
Western Blot Analysis of Target Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a Lenalidomide-based PROTAC.[7][8]
Materials:
-
Cell line expressing the target protein
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry for Proteome-wide Analysis
This protocol provides an overview of a quantitative mass spectrometry workflow to assess the selectivity of a Lenalidomide-based PROTAC by measuring changes across the proteome.[1][9]
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
High-resolution mass spectrometer coupled with a nano-liquid chromatography system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Harvest cells, lyse them, and extract proteins.
-
Reduce and alkylate the proteins, followed by tryptic digestion to generate peptides.
-
Clean up the peptide samples using SPE.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a nano-LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Assess the on-target degradation of the protein of interest and any off-target effects on other proteins.
-
Cell Viability Assay
This protocol is for evaluating the cytotoxic effects of the Lenalidomide-based PROTAC on cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[10][11]
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. The protocols and data presented in this document provide a framework for the synthesis, characterization, and biological evaluation of Lenalidomide-based PROTACs. By following these methodologies, researchers can effectively advance their targeted protein degradation programs and explore the therapeutic potential of this innovative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs | DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degrader [proteomics.com]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for PROTACs incorporating Lenalidomide nonanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
This document provides a detailed experimental framework for the design, synthesis, and evaluation of PROTACs incorporating a Lenalidomide-derived ligand to recruit the Cereblon (CRBN) E3 ligase, and a nonanedioic acid-based linker.[2][3] As a representative example, we will focus on a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[4]
Mechanism of Action & Signaling Pathway
Lenalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to bind to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] By incorporating a Lenalidomide derivative into a PROTAC, this cellular machinery can be hijacked to degrade a specific POI. The nonanedioic acid, a nine-carbon dicarboxylic acid, serves as a flexible linker connecting the CRBN ligand to the POI ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[5]
BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of critical oncogenes like c-MYC.[4] Degradation of BRD4 via a PROTAC leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Design Workflow
The development and characterization of a novel PROTAC is a multi-step process, beginning with chemical synthesis and progressing through biophysical and cellular evaluation to confirm its mechanism of action and efficacy.
Caption: A typical experimental workflow for PROTAC development.
Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a plausible synthetic route for a PROTAC (BRD4-linker-Lenalidomide). The structure consists of the BRD4 ligand JQ1, a nonanedioic acid linker, and a Lenalidomide derivative.
Step 1: Synthesis of Mono-protected Nonanedioic Acid Linker
-
Dissolve nonanedioic acid (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add benzyl (B1604629) alcohol (1 equivalent) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the mono-benzyl ester protected nonanedioic acid by column chromatography.
Step 2: Coupling of Linker to Lenalidomide Derivative
-
A common derivative for linker attachment is 4-aminolenalidomide.[6]
-
Dissolve the mono-protected linker from Step 1 (1.1 equivalents) in dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2 equivalents).[6]
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add 4-aminolenalidomide (1 equivalent) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the product (benzyl-protected Linker-Lenalidomide) by preparative HPLC.
Step 3: Deprotection of the Linker
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.
-
Monitor the reaction by LC-MS.
-
Filter off the catalyst and concentrate the solvent to yield the deprotected Linker-Lenalidomide with a free carboxylic acid.
Step 4: Final Coupling to JQ1 Analog
-
A JQ1 analog with a free amine handle is required (e.g., an amino-functionalized analog of JQ1).
-
Repeat the peptide coupling procedure described in Step 2, using the deprotected Linker-Lenalidomide from Step 3 as the carboxylic acid component and the JQ1-amine analog as the amine component.
-
Dissolve the Linker-Lenalidomide (1.1 equivalents) in DMF, add HATU (1.1 eq) and DIEA (2 eq).
-
After activation, add the JQ1-amine analog (1 eq).
-
Stir at room temperature and monitor by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol assesses the binding affinities of the PROTAC to its targets and the formation of the ternary complex.[7][8]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., Series S CM5 or NTA chip for His-tagged proteins)
-
Purified recombinant proteins: His-tagged CRBN-DDB1 complex and target protein (BRD4).
-
Synthesized PROTAC.
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
Immobilization: Immobilize the His-tagged CRBN-DDB1 complex onto the NTA sensor chip surface via His-capture coupling.[8]
-
Binary Interaction (PROTAC <> CRBN):
-
Inject a series of increasing concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.
-
Measure the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).
-
-
Binary Interaction (PROTAC <> BRD4):
-
Immobilize BRD4 on a separate flow cell of a CM5 chip via amine coupling.
-
Inject a concentration series of the PROTAC to determine the Kd for this interaction.
-
-
Ternary Complex Formation:
-
Use the CRBN-DDB1 immobilized chip.
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of BRD4 and varying concentrations of the PROTAC.
-
Inject these complex solutions over the CRBN-DDB1 surface.[8]
-
The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Fit the data to determine the apparent Kd of the PROTAC in the presence of BRD4.
-
-
Cooperativity (α): Calculate the cooperativity factor by dividing the Kd of the PROTAC for CRBN in the absence of BRD4 by the apparent Kd in the presence of BRD4. An α > 1 indicates positive cooperativity.
Protocol 3: Determination of Target Protein Degradation by Western Blot
This is the standard assay to measure the reduction in cellular POI levels.[4]
Procedure:
-
Cell Seeding: Seed a relevant cell line (e.g., MDA-MB-231 breast cancer cells for BRD4) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-Tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 4: Cell Viability Assay
This protocol determines the cytotoxic effect of the PROTAC on cancer cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells in triplicate. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Use a luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis:
-
Subtract the background reading from wells with medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol 5: Global Proteomics for Selectivity Profiling by LC-MS/MS
This unbiased approach identifies the on-target effect and potential off-target degradation induced by the PROTAC.[9][10]
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control for 24 hours. Perform in biological triplicate.
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells as described for the Western Blot.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).[9]
-
This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[10]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Search the MS/MS data against a human protein database.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Downregulated proteins are potential targets or off-targets of the PROTAC.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison between different PROTAC candidates or against reference compounds.
Table 1: Biophysical Binding Affinities
| Compound | Target | Kd (nM) (PROTAC <> Target) | Kd (nM) (PROTAC <> CRBN) | Apparent Kd (nM) (Ternary) | Cooperativity (α) |
|---|---|---|---|---|---|
| PROTAC-1 | BRD4 | 25 | 150 | 10 | 15.0 |
| JQ1 | BRD4 | 50 | >10,000 | N/A | N/A |
| Lenalidomide | CRBN | >10,000 | 250 | N/A | N/A |
Table 2: Cellular Activity Data
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
|---|---|---|---|---|
| PROTAC-1 | MDA-MB-231 | 8.5 | >95% | 24 |
| JQ1 | MDA-MB-231 | N/A | N/A | 150 |
| Lenalidomide | MDA-MB-231 | N/A | N/A | >5,000 |
(Note: Data presented in tables are representative examples based on published literature for similar PROTACs and are for illustrative purposes only.)
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Linking Lenalidomide to Chemical Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging techniques for conjugating Lenalidomide (B1683929) to various chemical moieties. The protocols outlined below are intended to serve as a guide for researchers in the development of novel Lenalidomide-based therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).
Introduction
Lenalidomide is an immunomodulatory drug with potent anti-tumor activities, primarily through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of specific target proteins through the formation of PROTACs or to deliver cytotoxic payloads to cancer cells via ADCs. The chemical linkage of Lenalidomomide to other molecules is a critical step in the development of these next-generation therapeutics. This document details the key chemical strategies, experimental protocols, and relevant biological data for the conjugation of Lenalidomide.
Key Chemical Linkage Strategies
Several key chemical strategies have been successfully employed to link Lenalidomide to other molecules. These primarily involve modifications at the 4-amino group of the isoindolinone ring or at the C4 position of the phthalimide (B116566) ring.
-
Chemoselective N-Alkylation for PROTAC Synthesis: The most common strategy for synthesizing Lenalidomide-based PROTACs involves the alkylation of the 4-amino group. This reaction is highly dependent on the choice of base. Organic bases, such as N,N-diisopropylethylamine (DIPEA), favor the desired N-alkylation at the aromatic amine, while inorganic bases can lead to undesired alkylation at the glutarimide (B196013) nitrogen[1][2]. This method allows for the attachment of various linkers, including polyethylene (B3416737) glycol (PEG) chains, which can connect Lenalidomide to a target protein-binding ligand[3].
-
Suzuki Cross-Coupling for C4-Position Modification: The C4 position of the isoindolinone ring of Lenalidomide can be functionalized using Suzuki cross-coupling reactions. This palladium-catalyzed reaction allows for the introduction of aryl or other carbon-based substituents, providing a versatile method for creating novel Lenalidomide analogs with potentially altered biological activities[4][5].
-
Thioether Linkage at the C4-Position: Another modification at the C4-position involves the introduction of a thioether linkage. This has been shown to produce Lenalidomide derivatives with potent anti-proliferative activities against various cancer cell lines[1][6].
-
Antibody-Drug Conjugation: Lenalidomide can be conjugated to antibodies to form ADCs. One example is TE-1146, where Lenalidomide is attached to the anti-CD38 antibody daratumumab via a multi-arm linker. This approach enables the targeted delivery of the Lenalidomide payload to cancer cells expressing the specific antibody target[7][8][9].
Experimental Protocols
Protocol 1: Chemoselective N-Alkylation of Lenalidomide for PROTAC Synthesis
This protocol describes the general procedure for the chemoselective alkylation of the 4-amino group of Lenalidomide with a linker containing a terminal electrophile (e.g., a bromide or iodide).
Materials:
-
Lenalidomide
-
Alkyl halide linker (e.g., 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of Lenalidomide (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents).
-
Add the alkyl halide linker (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to afford the desired N-alkylated Lenalidomide linker.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry[2].
Protocol 2: Suzuki Cross-Coupling for C4-Modification of Lenalidomide Analogs
This protocol outlines a general procedure for the Suzuki cross-coupling of a 4-halo-isoindolinone precursor with a boronic acid or ester.
Materials:
-
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (a precursor to a C4-modified Lenalidomide analog)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent system (e.g., Toluene/Ethanol mixture)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
In a reaction vessel, dissolve the 4-bromo-isoindolinone precursor (1 equivalent) and the arylboronic acid (1.5 equivalents) in the toluene/ethanol solvent mixture.
-
Add the aqueous sodium carbonate solution (2 M, 3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.1 equivalents) and continue to degas for another 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the C4-arylated isoindolinone product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry[4][5][10].
Data Presentation
Table 1: Anti-proliferative Activity of Lenalidomide and its Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Lenalidomide | MM.1S | 50 | [6] |
| Lenalidomide | MM.1S | 81 | [1] |
| Thioether Derivative 3j | MM.1S | 1.1 | [6] |
| Thioether Derivative 3j | Mino | 2.3 | [6] |
| Thioether Derivative 3j | RPMI 8226 | 5.5 | [6] |
| Thioether Derivative 3ak | MM.1S | 79 | [1] |
| C4-Substituted Analog 4c | MM.1S | 270 | [4] |
| C4-Substituted Analog 4c | Mino | 5650 | [4] |
| Thalidomide (B1683933) Analog 18f | HepG-2 | 11910 | [11] |
| Thalidomide Analog 18f | PC3 | 9270 | [11] |
| Thalidomide Analog 18f | MCF-7 | 18620 | [11] |
| Thalidomide Analog 21b | HepG-2 | 10480 | [11] |
| Thalidomide Analog 21b | PC3 | 22560 | [11] |
| Thalidomide Analog 21b | MCF-7 | 16390 | [11] |
| Phthalazine Analog 24b | HepG-2 | 2510 | [12] |
| Phthalazine Analog 24b | MCF-7 | 5800 | [12] |
| Phthalazine Analog 24b | PC3 | 4110 | [12] |
Table 2: Degradation Efficiency of Lenalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Pomalidomide-based | Aiolos | MM1S | 8.7 | >95 | [13] |
| Compound 19 (Lenalidomide analog) | Aiolos | MM1S | 120 | 85 | [13] |
| Compound 17 (Lenalidomide analog) | Aiolos | MM1S | 1400 | 83 | [13] |
| BRD4 Degrader 21 | BRD4 | THP-1 | - | - | [14] |
| BRD4 Degrader 34 | BRD4 | - | 60 | - | [15] |
| BRD4 Degrader 37 | BRD4 | - | 62 | - | [15] |
| HDAC Degrader 22 | HDAC3 | HCT116 | 440 | 77 | [16] |
Visualization of Pathways and Workflows
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
Lenalidomide functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the therapeutic effects of Lenalidomide.
References
- 1. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Ligation and Compound Conjugation to Existing Antibodies - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Practical Guide to Using Lenalidomide Nonanedioic Acid in a Lab Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe and effective use of Lenalidomide nonanedioic acid in a laboratory environment. These application notes and protocols are intended for professionals engaged in drug discovery and development, with a focus on the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a key intermediate molecule used in the development of PROTACs. It is a conjugate of the E3 ubiquitin ligase ligand, Lenalidomide, and a nine-carbon dicarboxylic acid linker, nonanedioic acid. The Lenalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cell's natural protein degradation machinery. The terminal carboxylic acid group on the nonanedioic acid linker provides a reactive handle for conjugation to a ligand that binds to a specific target protein of interest. By linking the target protein to the E3 ligase, the resulting PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The use of pre-functionalized E3 ligase ligand-linker conjugates like this compound streamlines the synthesis of PROTACs, allowing researchers to focus on the development and attachment of target-specific ligands.
Safety and Handling
Lenalidomide is a thalidomide (B1683933) analogue and is considered a hazardous compound with known teratogenic effects. Therefore, strict adherence to safety protocols is mandatory when handling this compound.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other impervious gloves. Double gloving is recommended.
-
Lab Coat: A dedicated lab coat should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.
2.2 Handling Procedures
-
All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
2.3 Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Long-term storage at -20°C is recommended to maintain stability.
-
Protect from light and moisture.
2.4 Disposal
-
Dispose of all waste materials contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Application Notes: PROTAC Synthesis
This compound is primarily used to synthesize PROTACs. The terminal carboxylic acid of the nonanedioic acid linker is typically coupled with an amine-containing ligand for the target protein of interest to form a stable amide bond.
3.1 General Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC using this compound.
3.2 Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for the synthesis of a PROTAC by coupling this compound with a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) or EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF. Add this solution to the activated this compound mixture.
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Application Notes: In Vitro Evaluation of PROTACs
Once the PROTAC is synthesized and purified, its biological activity must be evaluated in cell-based assays. The primary goal is to determine the efficiency and potency of the PROTAC in degrading the target protein and its downstream effects on cellular function.
4.1 General Workflow for In Vitro PROTAC Evaluation
Caption: Experimental workflow for the in vitro evaluation of a synthesized PROTAC.
4.2 Experimental Protocol: Target Protein Degradation Assay (Western Blot)
This protocol is for determining the dose-dependent degradation of a target protein by a PROTAC.
Materials:
-
Appropriate cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC molecule
-
DMSO (for stock solution)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
4.3 Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of target protein degradation on cell viability.
Materials:
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Synthesized PROTAC molecule
-
DMSO
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Data Presentation
Quantitative data from PROTAC evaluation experiments should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Illustrative In Vitro Efficacy of a Hypothetical PROTAC
| Parameter | Value |
| Target Protein Degradation | |
| DC₅₀ (nM) | 25 |
| Dₘₐₓ (%) | >90 |
| Cellular Viability | |
| IC₅₀ (nM) | 50 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway and Mechanism of Action
The PROTAC synthesized from this compound functions by hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein.
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Lenalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these complex molecules.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Challenge
Q1: Why do my Lenalidomide-based PROTACs have such low aqueous solubility?
Lenalidomide-based PROTACs often exhibit poor solubility due to their inherent molecular characteristics. These molecules are large and structurally complex, typically possessing a high molecular weight and significant lipophilicity, which places them "beyond the Rule of Five" (bRo5), a set of guidelines for predicting good oral bioavailability and solubility.[1] The combination of a large, often hydrophobic surface area and the tendency to form stable crystal lattices contributes significantly to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to a variety of issues in your experiments, including:
-
Precipitation in Assays: The PROTAC can fall out of solution in aqueous environments like cell culture media or biochemical assay buffers. This leads to an underestimation of its true potency (e.g., DC50 or IC50 values).[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your data.[1]
Section 2: Strategies for Improving Solubility
Q3: How can I improve the solubility of my Lenalidomide-based PROTAC through chemical modification?
A key strategy for enhancing PROTAC solubility is to modify its chemical structure, with a primary focus on the linker region.[2] Here are some effective approaches:
-
Incorporate Polar Functional Groups: Introducing polar groups such as hydroxyls, amines, or amides into the linker can increase its polarity and improve aqueous solubility.
-
Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are commonly used to enhance the solubility and pharmacokinetic properties of PROTACs.
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms into the linker, for instance by using piperazine (B1678402) or piperidine (B6355638) moieties, can significantly improve solubility through protonation at physiological pH.[2][3]
-
Optimize Linker Length and Rigidity: The length and flexibility of the linker can influence intramolecular interactions that affect solubility. A well-designed linker can balance the need for solubility with the conformational requirements for forming a stable ternary complex (PROTAC-target-E3 ligase).[2][4]
Q4: What formulation strategies can be used to enhance the solubility of my PROTAC for in vitro and in vivo experiments?
Several formulation techniques can be employed to improve the apparent solubility and dissolution rate of your PROTAC:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix in its amorphous, higher-energy state.[5] This prevents crystallization and can lead to a significant increase in the aqueous concentration of the PROTAC.[5] Common polymers used for ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and polyvinylpyrrolidone/vinyl acetate (PVPVA).[6][7]
-
Use of Excipients and Co-solvents: For in vitro assays, using co-solvents like DMSO is common. However, it's crucial to keep the final concentration low (typically <1%) to avoid artifacts. Other excipients, such as surfactants and cyclodextrins, can also be used to improve solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like PROTACs, within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to significantly improve the solubility of a PROTAC.[8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These systems form fine droplets of the PROTAC in an oil and surfactant mixture upon contact with aqueous media, which can enhance dissolution and absorption.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your Lenalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming the Hook Effect in PROTACs with Lenalidomide Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hook effect in Proteolysis Targeting Chimeras (PROTACs) that utilize lenalidomide-based linkers to recruit the Cereblon (CRBN) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[3][4]
Q2: What causes the hook effect with lenalidomide-linked PROTACs?
A2: The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a productive ternary complex consisting of the target protein, the PROTAC, and the E3 ligase (in this case, CRBN recruited by the lenalidomide (B1683929) moiety).[5][6] At excessively high concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-CRBN).[2][7] These binary complexes are unable to bring the target and the E3 ligase into proximity, thus inhibiting the ubiquitination and subsequent degradation of the target protein.[1]
Q3: How does the design of the lenalidomide linker influence the hook effect?
A3: The composition and length of the linker connecting the lenalidomide moiety to the target protein ligand are critical factors in modulating the hook effect.[5][8] An optimized linker can:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target protein and CRBN, stabilizing the ternary complex.[9][10] This positive cooperativity makes the formation of the ternary complex more favorable than the binary complexes, even at higher PROTAC concentrations, thereby mitigating the hook effect.[1][11]
-
Provide Optimal Geometry: The linker's length and flexibility determine the spatial orientation of the target protein relative to the E3 ligase within the ternary complex. An optimal linker length is crucial for efficient ubiquitin transfer from the E2 ligase to the target protein.[12]
Q4: What are the consequences of ignoring the hook effect in my experiments?
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic presentation of the hook effect.[9]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is advisable to use at least 8-10 concentrations with half-log dilutions to accurately define the optimal concentration for maximal degradation.[9]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax values. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[9]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher concentration where the hook effect is observed. This will help in understanding the degradation kinetics.[9]
-
Issue 2: My lenalidomide-linked PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to several factors, including testing at a concentration that falls within the hook effect region, poor cell permeability, or an inactive PROTAC.[3][9]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region. Test a broad range of concentrations, from picomolar to high micromolar, to identify the optimal degradation window.[3]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations.[13][14] This can confirm if the PROTAC is capable of bridging the target protein and CRBN.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[9] Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.[9]
-
Issue 3: How can I mitigate the hook effect in my experiments with lenalidomide-linked PROTACs?
-
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical composition of the linker are crucial for optimal ternary complex formation.[5][11] Systematically varying the linker length (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) units) can help identify a linker that promotes stable and productive ternary complex formation.[15]
-
Enhance Cooperativity: The rational design of the linker can introduce favorable protein-protein interactions between the target and CRBN, leading to positive cooperativity.[9] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[11]
-
Use Lower Concentrations: Once the optimal concentration for maximal degradation (Dmax) is identified from a full dose-response curve, use concentrations at or below this level for subsequent experiments to avoid the hook effect.[1]
-
Quantitative Data Summary
Table 1: Impact of PROTAC Concentration on Ternary Complex Formation and Protein Degradation
| PROTAC Concentration | Ternary Complex Formation | Target Protein Degradation | Predominant Species |
| Low | Increasing | Increasing | Free PROTAC, Target, and E3 Ligase |
| Optimal (Dmax) | Maximal | Maximal | Productive Ternary Complex |
| High (Hook Effect) | Decreasing | Decreasing | Non-productive Binary Complexes |
This table illustrates the general trend observed in PROTAC experiments. Actual concentrations for optimal activity and the onset of the hook effect are PROTAC- and system-dependent.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol describes the quantification of target protein degradation following treatment with a lenalidomide-linked PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.[16]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[16] Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 18-24 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).[16]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[16]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[16]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.[16]
-
Normalize the target protein intensity to the loading control intensity.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol outlines a method to measure the formation of the ternary complex between the target protein, the lenalidomide-linked PROTAC, and the CRBN E3 ligase.[9]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC dilutions.
-
Include controls such as no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to visualize the formation of the ternary complex and identify the concentration at which maximal formation occurs. A bell-shaped curve is indicative of the hook effect.[18]
-
Visualizations
Caption: PROTAC Mechanism of Action with a Lenalidomide Ligand.
Caption: The formation of non-productive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. refeyn.com [refeyn.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
Technical Support Center: Enhancing the Stability of Lenalidomide Nonanedioic Acid in Solution
For researchers, scientists, and drug development professionals utilizing Lenalidomide (B1683929) Nonanedioic Acid in their experiments, ensuring its stability in solution is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is Lenalidomide Nonanedioic Acid and how does its stability differ from Lenalidomide?
A1: this compound is a derivative of Lenalidomide, where the glutarimide (B196013) ring has been opened and extended with a nonanedioic acid linker. This modification is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Lenalidomide acts as an E3 ligase-binding moiety. While Lenalidomide itself is susceptible to hydrolysis, particularly at the glutarimide ring under acidic or basic conditions, the stability of this compound will be influenced by the stability of the amide bond and the dicarboxylic acid linker. The presence of the long aliphatic chain of nonanedioic acid may also impact its solubility and aggregation propensity in aqueous solutions.
Q2: What are the primary degradation pathways for Lenalidomide and its derivatives in solution?
A2: The primary degradation pathway for Lenalidomide is hydrolysis of the glutarimide ring, which can be catalyzed by both acid and base. This leads to the formation of several degradation products. Lenalidomide is also susceptible to oxidative degradation. For this compound, hydrolysis of the amide bond connecting the Lenalidomide core to the nonanedioic acid linker is a potential degradation route. Oxidative degradation of the molecule may also occur.
Q3: My this compound solution appears cloudy or shows precipitation over time. What could be the cause?
A3: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: Lenalidomide and its derivatives have limited aqueous solubility, which is pH-dependent. Solubility is generally higher in organic solvents like DMSO and DMF, and in acidic aqueous solutions.[1]
-
Aggregation: The nonanedioic acid linker, with its hydrophobic character, may promote aggregation, especially at higher concentrations.
-
Degradation: Degradation products may have lower solubility than the parent compound, leading to precipitation.
-
Temperature Effects: Changes in temperature can affect solubility, causing the compound to precipitate out of solution.
Q4: How can I improve the solubility and stability of my this compound solution?
A4: Several strategies can be employed:
-
pH Adjustment: Maintaining an optimal pH is crucial. Lenalidomide is more soluble in acidic conditions.[1] However, the stability of the amide linkage in this compound at low pH should be considered. A pH range of 4-5 is often a reasonable starting point for balancing solubility and stability.
-
Co-solvents: Using co-solvents such as DMSO, DMF, or ethanol (B145695) can significantly improve solubility. However, it is important to ensure the chosen co-solvent is compatible with downstream applications.
-
Excipients: The use of excipients can enhance stability. For instance, cyclodextrins can form inclusion complexes with hydrophobic molecules, improving their solubility and stability in aqueous solutions.[2][3][4] While specific data for this compound is not available, this is a common strategy for similar molecules.
-
Antioxidants: To prevent oxidative degradation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[5][6][7]
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[8] For aqueous solutions, it is often recommended not to store them for more than one day.[9]
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: For long-term storage, it is best to store this compound as a dry powder at -20°C. Stock solutions should be prepared in a suitable organic solvent like DMSO or DMF at a high concentration and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Aqueous working solutions should be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Validate the stability of the compound under your specific experimental conditions using a stability-indicating method like HPLC. Store stock solutions properly in aliquots at low temperatures. |
| Precipitate formation upon dilution of DMSO stock in aqueous buffer | The compound is crashing out of solution due to its low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of organic co-solvent in the final solution if permissible for the experiment. Investigate the use of solubilizing agents like cyclodextrins. |
| Loss of activity over a short period | Rapid degradation in the experimental medium. | Analyze the pH of your medium and adjust if necessary. Consider the presence of components in the medium that could catalyze degradation. Perform a time-course experiment to determine the window of stability. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating analytical method.[10][11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[11] Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[11] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.[13] Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a UV chamber for 24 hours.[11]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
A general reverse-phase HPLC (RP-HPLC) method for analyzing the stability of Lenalidomide and its derivatives.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][14]
-
Mobile Phase: A gradient of phosphate (B84403) buffer (pH 2.5) and acetonitrile is commonly used.[15] For example, a gradient starting with 90:10 (v/v) buffer:acetonitrile and ramping up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 10 µL.[15]
Visualizations
Caption: Workflow for handling and stabilizing this compound solutions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chidamide-Induced Accumulation of Reactive Oxygen Species Increases Lenalidomide Sensitivity Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. abap.co.in [abap.co.in]
- 14. ijpar.com [ijpar.com]
- 15. abap.co.in [abap.co.in]
Technical Support Center: Synthesis and Application of Lenalidomide-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-containing Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of these powerful molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Guide 1: Synthesis and Linker Chemistry
Question: I am encountering low yields and side products during the alkylation of Lenalidomide (B1683929) to attach my linker. What are the recommended conditions?
Answer: Chemoselectivity is a common hurdle when functionalizing the 4-amino group of Lenalidomide. Inorganic bases can lead to undesired side reactions.
-
Potential Cause: Use of harsh or non-specific bases.
-
Recommended Solution: An organic base-promoted alkylation is often more effective. Using N,N-Diisopropylethylamine (DIPEA) in a solvent like N-Methyl-2-pyrrolidone (NMP) has been shown to facilitate the chemoselective generation of the desired arylamine alkylation product under mild conditions.[1][2][3][4] This approach is generally preferred over using inorganic bases.[1][4] For attaching linkers with a carboxylic acid, standard amide bond formation protocols can be employed.[2]
Question: How do I choose the correct attachment point on the Lenalidomide moiety?
Answer: The exit vector for the linker on the Lenalidomide scaffold is critical for maintaining binding to the Cereblon (CRBN) E3 ligase and enabling the formation of a productive ternary complex.
-
Potential Cause: Incorrect attachment point disrupting CRBN binding.
-
Recommended Solution: The most widely used and validated attachment point is the 4-amino position of the phthalimide (B116566) ring.[2] Modifications at other positions, such as the 6-position of the phthalimide ring, have been explored to control neosubstrate selectivity, but the 4-position remains the standard for linker conjugation.[5][6]
Guide 2: Poor Solubility of Final PROTAC Compound
Question: My purified PROTAC has very poor aqueous solubility, which is affecting my cellular assays. What can I do?
Answer: Poor solubility is a well-documented challenge for PROTACs, which are often large molecules with high molecular weight and lipophilicity, placing them "beyond the Rule of Five".[7] This can lead to compound precipitation in aqueous assay buffers, underestimation of potency, and low bioavailability.[7]
-
Potential Causes:
-
Recommended Solutions:
-
Linker Modification: Incorporate hydrophilic motifs into the linker. Replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units is a common and effective strategy to improve solubility.[9][11]
-
Formulation: For in vitro assays, using a small percentage of a cosolvent like DMSO is standard. However, ensure the final concentration (typically ≤1%) does not affect the cells.[7] For in vivo studies, more complex formulations may be necessary.
-
Co-crystal Formation: Although more complex, forming co-crystals of Lenalidomide with highly soluble compounds like urea (B33335) has been shown to enhance its apparent solubility.[10]
-
E3 Ligase Ligand Choice: In some cases, switching the CRBN recruiter from pomalidomide (B1683931) to lenalidomide has been observed to improve bioavailability.[8]
-
Guide 3: Suboptimal Degradation Efficiency and Selectivity
Question: My PROTAC shows weak degradation of the target protein (high DC₅₀ or low Dₘₐₓ). How can I improve its potency?
Answer: The efficacy of a PROTAC is dependent on the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12] Weak degradation suggests an issue with this process.
-
Potential Causes:
-
Suboptimal Linker: The length and composition of the linker are critical. An inappropriate linker may prevent the formation of a stable ternary complex.[9]
-
Low Binding Affinity: The PROTAC must bind effectively to both the target protein and CRBN.
-
Poor Cell Permeability: The large size of PROTACs can make it difficult for them to enter cells.[12][13]
-
-
Recommended Solutions:
-
Systematic Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG or alkyl units) to empirically determine the optimal design.[9]
-
Assess Binary Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the purified target protein and the CRBN-DDB1 complex.[11]
-
Improve Physicochemical Properties: As discussed in the solubility guide, enhancing properties like solubility can improve cell permeability and overall performance.[8] CRBN-based PROTACs are generally smaller and closer to "drug-like" chemical space than those using other E3 ligases like VHL, which can be an advantage.[9]
-
Question: I'm observing the degradation of known Lenalidomide neosubstrates like IKZF1/3. How can I make my PROTAC more selective?
Answer: A significant challenge with immunomodulatory drug (IMiD)-based PROTACs is the potential for off-target degradation of natural CRBN neosubstrates, which can lead to toxicity.[13][14]
-
Potential Cause: The Lenalidomide moiety itself recruits neosubstrates to CRBN for degradation, independent of the target protein binder.[5][15]
-
Recommended Solutions:
-
Modify the CRBN Ligand: Research has shown that modifying the Lenalidomide scaffold can alter neosubstrate selectivity. For example, 6-position modifications on the lenalidomide core have been shown to be essential for controlling neosubstrate selectivity.[5][6] Specifically, 6-fluoro lenalidomide can selectively induce degradation of IKZF1, IKZF3, and CK1α while sparing others.[5][6]
-
Linker Optimization: The linker itself can influence the geometry of the ternary complex and, in some cases, enhance selectivity.[14]
-
Global Proteomics: Use unbiased mass spectrometry-based proteomics to comprehensively profile the on- and off-target degradation effects of your PROTAC across thousands of proteins.[14] This provides a clear picture of its selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Lenalidomide-containing PROTAC? A PROTAC is a heterobifunctional molecule with three components: a ligand that binds your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Lenalidomide for CRBN), and a linker connecting them.[11][14] The PROTAC brings the POI and the CRBN E3 ligase into close proximity, forming a ternary complex.[12] This proximity induces the E3 ligase to transfer ubiquitin tags to the POI, marking it for destruction by the cell's proteasome.[15] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[14]
dot
Caption: PROTAC signaling pathway for targeted protein degradation.
Q2: Why is the linker so important in PROTAC design? The linker is not just a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success. The linker dictates the relative orientation of the POI and E3 ligase in the ternary complex, which directly impacts the efficiency of ubiquitination. Even minor changes to the linker can dramatically alter degradation potency (DC₅₀) and maximum degradation level (Dₘₐₓ). Furthermore, the linker's properties significantly influence the molecule's overall physicochemical characteristics, such as solubility and cell permeability.[9]
Q3: What are the main differences between using Thalidomide, Lenalidomide, or Pomalidomide as the CRBN ligand? Thalidomide, Lenalidomide, and Pomalidomide are all IMiDs that bind to CRBN, but they have different properties. Lenalidomide and Pomalidomide generally show higher binding affinity for CRBN and are more potent degraders of neosubstrates like IKZF1/3 than the parent compound, Thalidomide.[15][16] Lenalidomide-based PROTACs may also possess more favorable physicochemical properties, such as improved metabolic and chemical stability, compared to their Thalidomide-based counterparts.[11] The choice can impact the final PROTAC's potency, selectivity, and drug-like properties.
Q4: What are the essential experiments for characterizing a newly synthesized Lenalidomide-PROTAC? A standard characterization workflow includes:
-
Structural Verification: Confirming the identity and purity of the synthesized PROTAC using techniques like NMR and LC-MS.
-
Binding Analysis: Measuring the binding affinity of the PROTAC to both the target protein and to CRBN (e.g., using SPR, ITC, or thermal shift assays).[11][17]
-
Cellular Degradation: Quantifying the reduction of the target protein in a relevant cell line via Western Blot or targeted mass spectrometry to determine the DC₅₀ and Dₘₐₓ values.[11]
-
Selectivity Profiling: Assessing degradation of known off-targets (e.g., IKZF1, GSPT1) and, ideally, performing global proteomics to understand selectivity across the entire proteome.[14]
-
Functional Assays: Evaluating the downstream biological consequences of target degradation (e.g., cell viability assays, target engagement assays).[18][19]
dot
Caption: Experimental workflow for PROTAC synthesis and characterization.
Quantitative Data Summary
Table 1: Physicochemical Property Comparison of PROTACs by E3 Ligase Recruiter
This table provides predicted average properties for published PROTACs, highlighting that CRBN-based degraders are generally smaller and have properties closer to traditional drug-like space.
| Recruited E3 Ligase | Avg. Molecular Weight (MW) | Avg. cLogP | Avg. Total Polar Surface Area (tPSA) | Avg. Plasma Protein Binding (PPB, Predicted) |
| CRBN (Lenalidomide-based) | ~800 Da | 4.38 | 149.6 Ų | 96.7% |
| VHL | ~950 Da | 4.90 | 185.3 Ų | 98.9% |
| MDM2 | ~1050 Da | 6.81 | 148.9 Ų | 100.7% |
| cIAP1 | ~1000 Da | 6.13 | 196.4 Ų | 93.5% |
| Data adapted from predictive studies on published PROTACs.[8] |
Table 2: Example Degradation Potency of Lenalidomide/Thalidomide-based PROTACs
This table shows representative DC₅₀ (concentration for 50% degradation) values for well-characterized BET-family protein degraders.
| PROTAC Name | CRBN Ligand | Target Protein | Cell Line | DC₅₀ | Reference |
| dBET1 | Thalidomide | BRD4 | MV4-11 | 460 nM | [20] |
| ARV-825 | Pomalidomide | BRD4 | MM1.S | <1 nM | [18] |
| TD-428 | TD-106 (Phthalimide analogue) | BRD4 | 22Rv1 | 0.32 nM | [20] |
Detailed Experimental Protocols
Protocol 1: General Western Blotting Protocol to Determine Protein Degradation
This method is used to quantify the extent of target protein degradation after PROTAC treatment.[11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your Lenalidomide-PROTAC in DMSO and then dilute into fresh culture medium.
-
Treat cells with the PROTAC dilutions for a defined period (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amount for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[11]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the real-time binding and formation of the ternary complex.[11]
-
Surface Preparation:
-
Immobilize the recombinant E3 ligase complex (e.g., CRBN-DDB1) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binary Interaction Analysis (Controls):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 to measure the binary PROTAC-CRBN affinity.
-
Inject a series of concentrations of the purified target protein over the surface to ensure it does not bind non-specifically to CRBN-DDB1.
-
-
Ternary Complex Analysis:
-
Prepare a series of samples, each containing a constant, saturating concentration of the target protein mixed with a varying concentration of the PROTAC.
-
Inject these mixtures over the immobilized CRBN-DDB1 surface.
-
A significant increase in the response units (RU) compared to the injection of the PROTAC alone indicates the formation of a cooperative ternary complex. The data can be analyzed to determine the affinity and kinetics of complex formation.[11]
-
dot
Caption: Troubleshooting logic for low PROTAC degradation efficiency.
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Lenalidomide Nonanedioic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Lenalidomide nonanedioic acid conjugates. These conjugates are often key intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis and purification of this compound conjugates?
A1: The primary impurities typically include unreacted starting materials (Lenalidomide and the nonanedioic acid linker), excess coupling reagents, byproducts from side reactions, and diastereomers of the conjugate. Incomplete reactions can also result in the presence of partially formed conjugates.
Q2: Which chromatographic techniques are most effective for purifying these conjugates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective technique for the final purification of this compound conjugates due to its high resolving power for separating molecules with differing polarities. Flash chromatography is often employed for initial, larger-scale purification to remove major impurities before a final polishing step with preparative HPLC. Normal-phase chromatography can also be utilized, particularly for separating isomers or when the conjugate has low solubility in aqueous mobile phases.
Q3: How can I confirm the purity and identity of the purified conjugate?
A3: The purity of the final product should be assessed using analytical RP-HPLC with UV detection. The identity and structural integrity of the conjugate can be confirmed using high-resolution mass spectrometry (HRMS) to verify the molecular weight, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
Q4: What are the common challenges in achieving high purity (>95%) for these conjugates?
A4: Common challenges include the co-elution of closely related impurities or diastereomers, on-column degradation of the conjugate, and low recovery from the purification process. The inherent stickiness of some conjugates can also lead to peak tailing and poor separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Precipitation on Column: The conjugate may be precipitating on the column due to poor solubility in the mobile phase. | - Modify the mobile phase composition by increasing the organic solvent percentage or adding a small amount of a different co-solvent. - Decrease the sample concentration before loading onto the column. |
| Adsorption to Stationary Phase: The conjugate may be irreversibly binding to the stationary phase. | - For RP-HPLC, add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. - For normal-phase chromatography, consider adding a small percentage of a polar modifier like methanol (B129727) to the mobile phase. | |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of sample injected onto the column. |
| Secondary Interactions: The conjugate may be interacting with the silica (B1680970) backbone of the stationary phase. | - Add a competitive agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds. - Use a column with end-capping to minimize silanol (B1196071) interactions. | |
| Co-elution of Impurities | Inadequate Resolution: The chosen chromatographic method may not be sufficient to separate the conjugate from closely related impurities. | - Optimize the gradient profile in RP-HPLC; a shallower gradient often improves resolution. - Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column). - Explore normal-phase chromatography, which can offer different selectivity. |
| Presence of Unreacted Starting Materials in Final Product | Incomplete Reaction: The initial coupling reaction did not go to completion. | - Before purification, ensure the reaction has gone to completion using analytical techniques like LC-MS. - If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, or coupling reagents). |
| Product Degradation During Purification | Harsh Mobile Phase Conditions: The conjugate may be unstable in the acidic or basic mobile phases used for chromatography. | - Use a buffered mobile phase to maintain a neutral pH. - Perform the purification at a lower temperature (e.g., using a column oven set to 4°C). |
Quantitative Data on Purification
The following table summarizes representative quantitative data for the purification of Lenalidomide-based PROTAC intermediates using preparative RP-HPLC. The actual values for this compound conjugates may vary depending on the specific reaction conditions and the scale of the synthesis.
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Yield | Recovery Rate |
| Preparative RP-HPLC | 65% | >98% | 55% | ~85% |
| Flash Chromatography followed by Preparative RP-HPLC | 65% | >99% | 50% | ~80% |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification
This protocol describes a general method for the purification of this compound conjugates.
1. Materials and Reagents:
- Crude this compound conjugate
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA) or Formic Acid (FA)
- Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
- Preparative HPLC system with a UV detector
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA (or FA) in water
- Mobile Phase B: 0.1% TFA (or FA) in acetonitrile
3. Sample Preparation:
- Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
- Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection (typically 10-50 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Flow Rate: 20 mL/min
- Detection Wavelength: 254 nm and 280 nm
- Column Temperature: Ambient
- Gradient:
- 0-5 min: 20% B
- 5-35 min: 20% to 80% B (linear gradient)
- 35-40 min: 80% B
- 40-41 min: 80% to 20% B
- 41-45 min: 20% B
5. Fraction Collection and Product Recovery:
- Collect fractions corresponding to the main product peak based on the UV chromatogram.
- Analyze the collected fractions for purity using analytical RP-HPLC.
- Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Protocol 2: Flash Chromatography Purification
This protocol is suitable for an initial, large-scale purification of the crude conjugate.
1. Materials and Reagents:
- Crude this compound conjugate
- Silica gel for flash chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)
- Flash chromatography system with a UV detector
2. Mobile Phase Preparation:
- Prepare a series of mobile phases with increasing polarity (e.g., 100% DCM, 1% MeOH in DCM, 2% MeOH in DCM, etc.).
3. Column Packing:
- Dry pack the column with silica gel.
- Equilibrate the column with the initial mobile phase (100% DCM).
4. Sample Loading:
- Dissolve the crude conjugate in a minimal amount of DCM.
- Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
- Load the dried sample onto the top of the packed column.
5. Elution and Fraction Collection:
- Begin elution with the least polar mobile phase and gradually increase the polarity (step gradient).
- Monitor the elution using the UV detector and collect fractions.
6. Analysis and Further Purification:
- Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
- Pool the pure fractions and evaporate the solvent.
- The product from flash chromatography may require a final purification step using preparative RP-HPLC as described in Protocol 1 to achieve higher purity.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a PROTAC that utilizes a Lenalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the purification and analysis of this compound conjugates.
Caption: Purification and analysis workflow for conjugates.
addressing off-target effects of Lenalidomide-based PROTACs
Technical Support Center: Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of off-target effects with Lenalidomide-based PROTACs?
A1: Off-target effects primarily arise from two components of the PROTAC molecule:
-
The Cereblon (CRBN) Binder: The Lenalidomide (B1683929) (or thalidomide/pomalidomide) moiety binds to the E3 ligase Cereblon (CRBN). This binding event can recruit unintended native substrates of CRBN, known as "neosubstrates," for degradation.[1][2][3] These neosubstrates are often zinc finger transcription factors like IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4, whose degradation can lead to immunomodulatory effects or potential toxicity.[1][3][4]
-
The Target Binder (Warhead): The "warhead" designed to bind your protein of interest (POI) may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.
Additionally, at high concentrations, PROTACs can cause a "hook effect," where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex (Target-PROTAC-CRBN).[3][5] This can lead to complex cellular effects and potentially alter the off-target degradation profile.[3][4]
Q2: My cells show significant toxicity that doesn't correlate with the degradation of my primary target. What are the potential causes?
A2: This is a common issue and can be attributed to several factors:
-
On-Target Toxicity: Complete degradation of your target protein may be inherently toxic to the cells, even if inhibition of the protein was not.[6][7]
-
Off-Target Neosubstrate Degradation: The Lenalidomide component of your PROTAC is likely degrading CRBN neosubstrates such as IKZF1/3.[1][3] The loss of these transcription factors can have potent downstream effects, including cell death in certain cell lines.
-
Off-Target Warhead Effects: The warhead may be binding and degrading an essential off-target protein.
-
Compound Instability: The PROTAC molecule itself could be unstable in your cell culture media, breaking down into potentially toxic components.[8]
To troubleshoot, you should validate that the observed phenotype is linked to on-target degradation. This can be done with washout experiments to see if the phenotype reverses as the protein level recovers, or by using a degradation-resistant mutant of your target protein.[8]
Q3: I suspect my PROTAC is degrading proteins other than my target of interest (TOI). How can I identify these off-target proteins?
A3: The most comprehensive method for identifying off-target protein degradation is unbiased, whole-cell mass spectrometry-based proteomics .[8][9][10][11] This technique allows you to compare the entire proteome of cells treated with your PROTAC versus a vehicle control.
By quantifying changes in protein abundance across the proteome, you can:
-
Confirm the degradation of your intended target.
-
Identify all other proteins that are significantly downregulated, which represent potential off-targets.[9][11]
-
Assess downstream pathway effects caused by the degradation of your target or off-targets.[9]
A typical proteomics experiment enriches for direct degradation targets by using a shorter treatment duration (e.g., 6-8 hours).[8]
Q4: How can I minimize the off-target effects of my Lenalidomide-based PROTAC?
A4: Minimizing off-target effects is critical for validating your results and for the therapeutic potential of a PROTAC.[8] Key strategies include:
-
Dose Optimization: Perform a careful dose-response experiment to find the lowest effective concentration that achieves maximal degradation of your target (Dmax).[5][8] This helps to avoid the "hook effect" and can reduce off-target degradation that occurs at higher concentrations.
-
Chemical Modification: Modify the Lenalidomide scaffold. Introducing bulky substituents at the C5 or C6 positions of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger neosubstrates to the CRBN-PROTAC complex, thereby reducing their degradation.[3][12][13]
-
Change the E3 Ligase: If feasible, redesign the PROTAC to use a different E3 ligase, such as VHL, which has a distinct set of endogenous substrates and off-target profiles.[5]
-
Optimize the Linker: The length and attachment point of the linker can influence the geometry of the ternary complex and impact which proteins are presented for ubiquitination.[5][14] Systematic modification of the linker can improve selectivity.
-
Tumor-Specific Strategies: For in vivo applications, advanced strategies like antibody-PROTAC conjugates or pro-PROTACs that are only activated in the tumor microenvironment can greatly reduce off-tissue toxicities.[6][15][16]
Data Presentation: Known Neosubstrates of Lenalidomide & Analogs
The following table summarizes key proteins known to be degraded as off-targets by immunomodulatory drugs (IMiDs) like Lenalidomide, which are commonly used as the CRBN-recruiting component of PROTACs.
| Neosubstrate | Protein Family | Implicated In | Reference |
| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Anti-myeloma effects, Immunomodulation | [1][3][17] |
| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Anti-myeloma effects, Immunomodulation | [1][3][17] |
| CK1α (CSNK1A1) | Serine/Threonine Kinase | del(5q) Myelodysplastic Syndrome (MDS) | [1][4][17] |
| GSPT1 | Translation Termination Factor | Cell Cycle Progression, Toxicity in AML | [1][17] |
| SALL4 | Zinc Finger Transcription Factor | Teratogenicity, Embryonic Development | [1][4][18] |
| p63 | Transcription Factor | Embryo Development | [1][4] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Sample Preparation:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with the optimal concentration of your PROTAC (determined from a dose-response curve) and a vehicle control (e.g., DMSO). Treat for a time course sufficient to observe degradation (e.g., 4, 8, or 24 hours). A shorter duration is often preferred to focus on direct targets.[8]
-
Harvest and wash the cells with ice-cold PBS.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cell pellets in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein into peptides using an enzyme like Trypsin, typically overnight at 37°C.[8]
-
-
Multiplex Labeling (Optional but Recommended):
-
Label the peptide samples from different conditions (e.g., control, PROTAC-treated) with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.
-
-
Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography (LC) based on hydrophobicity.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).[19]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein between the PROTAC-treated and control samples.[19]
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated. Down-regulated proteins are your potential on- and off-targets.
-
Protocol 2: Western Blot for Off-Target Validation
Use this protocol to validate the degradation of specific off-target candidates identified from proteomics.
-
Sample Preparation: Treat cells, harvest, and lyse as described in the proteomics protocol.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to your off-target protein of interest overnight at 4°C.
-
Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[8]
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[5][8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the off-target protein signal to the loading control and compare its level to the vehicle-treated sample to confirm degradation.[5][8]
Visualizations
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biocompare.com [biocompare.com]
- 11. sapient.bio [sapient.bio]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. chempro-innovations.com [chempro-innovations.com]
Validation & Comparative
A Comparative Guide to Validating Ternary Complex Formation with Lenalidomide-Based PROTACs Featuring a Nonanedioic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical event in the mechanism of action of a PROTAC is the formation of a stable ternary complex, comprising the PROTAC, the target POI, and an E3 ubiquitin ligase. For PROTACs utilizing a Lenalidomide-based warhead, the recruited E3 ligase is Cereblon (CRBN). The linker connecting the Lenalidomide moiety to the POI-binding ligand is a crucial determinant of the stability and geometry of this ternary complex, directly impacting the efficiency of subsequent ubiquitination and degradation.
This guide provides a comparative overview of experimental methodologies for validating the formation of the ternary complex, with a specific focus on Lenalidomide-based PROTACs incorporating a nonanedioic acid linker. Nonanedioic acid, a nine-carbon dicarboxylic acid, offers a long, flexible aliphatic chain, which can influence the kinetics and thermodynamics of ternary complex formation. Understanding the strengths and limitations of various validation techniques is paramount for the rational design and optimization of these novel degraders.
The Role of the Nonanedioic Acid Linker
The nonanedioic acid linker provides a significant degree of conformational flexibility, which can be both advantageous and challenging. This flexibility can allow the PROTAC to adopt multiple orientations, potentially increasing the likelihood of forming a productive ternary complex. However, high flexibility can also introduce an entropic penalty upon binding, which may reduce the overall stability of the complex. The length of the nine-carbon chain will also dictate the spatial separation between the POI and CRBN, influencing the geometry of the ternary complex and the efficiency of ubiquitin transfer. Therefore, rigorous experimental validation is essential to characterize the impact of this linker on ternary complex formation.
Comparative Analysis of Validation Techniques
A variety of biophysical and cellular assays can be employed to characterize the formation and stability of the PROTAC-induced ternary complex. The choice of method will depend on the specific questions being addressed, such as the desired throughput, the need for quantitative kinetic data, or the importance of a cellular context.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) [1][2] | Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. | KD (dissociation constant), kon (association rate), koff (dissociation rate), Cooperativity (α) | Real-time, label-free, provides kinetic and affinity data. | Requires immobilization of one binding partner, which may affect its activity. |
| Biolayer Interferometry (BLI) [1][2] | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding. | KD, kon, koff, Cooperativity (α) | Real-time, label-free, higher throughput than SPR. | Lower sensitivity than SPR, may not be suitable for very weak interactions. |
| Isothermal Titration Calorimetry (ITC) [1][2] | Measures the heat change associated with a binding event. | KD, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n) | Gold standard for thermodynamic characterization, label-free, solution-based. | Requires large amounts of protein, low throughput, sensitive to buffer mismatches. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | KD, IC50 | Homogeneous, solution-based, high throughput. | Requires a fluorescent label, potential for interference from compound fluorescence. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [3] | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | IC50, relative ternary complex abundance | Homogeneous, high throughput, sensitive. | Requires labeled binding partners, potential for spectral overlap and interference. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) [4] | A bead-based immunoassay where singlet oxygen transfer between donor and acceptor beads in close proximity generates a chemiluminescent signal. | IC50, relative ternary complex abundance | Homogeneous, high throughput, highly sensitive. | Requires specific antibodies or tagged proteins, potential for "hook effect" at high concentrations. |
Cellular Assays
These assays provide evidence of ternary complex formation within a more physiologically relevant environment.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) [5][6] | Measures the energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor (HaloTag®) fused to the proteins of interest. | BRET ratio (indicative of proximity), IC50 | Live-cell measurements, real-time, quantitative. | Requires genetic engineering of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) [3] | Uses an antibody to pull down a protein of interest, and then western blotting is used to detect co-precipitated binding partners. | Qualitative or semi-quantitative assessment of interaction. | Detects interactions in a native cellular context. | Prone to false positives and negatives, can be difficult to quantify. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Validation
-
Immobilization: Covalently immobilize either the target POI or the CRBN-DDB1 complex onto a sensor chip surface. The choice of which protein to immobilize can impact the results and may need to be empirically determined.
-
Binary Interaction Analysis:
-
To measure the affinity of the PROTAC for the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and measure the binding response.
-
To measure the affinity for the second protein, pre-incubate the PROTAC with the immobilized protein and then inject the second protein at various concentrations.
-
-
Ternary Complex Formation: Inject a constant concentration of the PROTAC mixed with a range of concentrations of the non-immobilized protein over the sensor surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
-
Cell Line Generation: Create a stable cell line co-expressing the POI fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® protein (acceptor).
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Labeling: Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate to allow for labeling of the CRBN-HaloTag® fusion protein.
-
PROTAC Treatment: Add a serial dilution of the Lenalidomide nonanedioic acid PROTAC to the cells and incubate.
-
Substrate Addition: Add the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the luminescence at both the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: SPR workflow for ternary complex validation.
Caption: NanoBRET cellular assay workflow.
Conclusion
The successful development of potent and selective Lenalidomide-based PROTACs relies on a thorough understanding of their ability to form a stable and productive ternary complex. The incorporation of a nonanedioic acid linker introduces a significant degree of flexibility that necessitates careful experimental validation. By employing a combination of biophysical and cellular assays, researchers can gain a comprehensive picture of the ternary complex dynamics. This multi-faceted approach, integrating quantitative in vitro data with physiologically relevant cellular readouts, will ultimately guide the rational design of next-generation protein degraders with improved therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Lenalidomide PROTACs: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals, confirming the direct interaction between a PROTAC (Proteolysis Targeting Chimera), its target protein, and the recruited E3 ligase is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of key biophysical assays used to quantify the target engagement of Lenalidomide-based PROTACs, which hijack the Cereblon (CRBN) E3 ligase to induce degradation of specific proteins of interest.
This document outlines the principles, detailed experimental protocols, and comparative data for four widely used biophysical assays: NanoBRET/BRET, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET). By presenting this information in a structured format, we aim to equip researchers with the knowledge to select the most appropriate assay for their specific research needs and to facilitate the robust characterization of their Lenalidomide PROTACs.
Comparison of Biophysical Assays for Target Engagement
The choice of a biophysical assay depends on various factors, including the specific questions being addressed (e.g., intracellular vs. in vitro engagement, thermodynamics vs. kinetics), the availability of reagents and instrumentation, and the desired throughput. The following table provides a high-level comparison of the key features of the assays detailed in this guide.
| Assay | Principle | Format | Key Parameters Measured | Throughput | Advantages | Limitations |
| NanoBRET/BRET | Bioluminescence Resonance Energy Transfer between a luciferase-tagged protein and a fluorescently labeled ligand/protein. | Cell-based (live or permeabilized) | Intracellular target engagement (IC50), Ternary complex formation (EC50), Binding affinity (Kd) | High | Live-cell measurements, provides data on cell permeability and intracellular availability.[1][2] | Requires genetic modification of cells, potential for artifacts from overexpression. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | In vitro | Binding affinity (Kd), Association rate (kon), Dissociation rate (koff), Cooperativity (α) | Medium | Real-time, label-free detection of binding kinetics.[3][4][5] | Requires specialized instrumentation, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | In vitro | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) | Low | Label-free, provides a complete thermodynamic profile of the interaction.[6][7] | Requires large amounts of pure protein and compound, low throughput. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore with long-lived fluorescence emission from the donor. | In vitro | Binding affinity (IC50, Kd), Ternary complex formation. | High | Homogeneous (no-wash) assay format, high sensitivity.[8][9] | Requires labeled proteins or antibodies, potential for compound interference with fluorescence. |
Signaling Pathway and Experimental Workflow
The mechanism of action of a Lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A general workflow for assessing target engagement involves a combination of in vitro and cell-based assays to confirm binary and ternary complex formation and to quantify the degradation of the target protein.
Caption: Lenalidomide PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Target Engagement.
Quantitative Data for Lenalidomide PROTACs
The following table summarizes publicly available quantitative data for the binding of Lenalidomide and Lenalidomide-based PROTACs to their respective targets and CRBN. It is important to note that binding affinities can vary depending on the specific assay conditions, protein constructs, and linker composition of the PROTAC.
| PROTAC / Ligand | Target Protein | E3 Ligase | Assay | Binary Kd (Target) | Binary Kd (CRBN) | Ternary Kd | Cooperativity (α) | Reference |
| Lenalidomide | - | CRBN | ITC | - | 6.7 µM | - | - | [2] |
| Lenalidomide | - | CRBN-DDB1 | ITC | - | 0.6 µM | - | - | [2] |
| Pomalidomide | - | CRBN | ITC | - | 14.7 µM | - | - | [2] |
| Thalidomide | - | CRBN | ITC | - | 43.4 µM | - | - | [2] |
| dBET1 | BRD4 | CRBN | TR-FRET | - | - | - | - | [8] |
| ARV-771 | BRD4 | VHL | SPR | - | - | - | - | [10] |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | 1 nM | 26 | [3][11] |
| AT1 | BRD4BD2 | VHL | SPR | - | - | - | ~5 | [3] |
| UBX-382 | BTK | CRBN | TR-FRET | - | - | - | - |
Detailed Experimental Protocols
NanoBRET™/BRET Assay for Intracellular Target Engagement and Ternary Complex Formation
Principle: This assay measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand or HaloTag®-fused protein (acceptor) in live cells. For target engagement, a competitive displacement format is used where the PROTAC competes with a fluorescent tracer for binding to the NanoLuc®-tagged target protein. For ternary complex formation, the target protein is fused to NanoLuc®, and the E3 ligase (CRBN) is fused to HaloTag®, which is then labeled with a fluorescent ligand. The PROTAC-induced proximity between the target and CRBN results in an increase in the BRET signal.
Protocol for Ternary Complex Formation:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®. Optimize the plasmid ratio to achieve a good assay window.
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into a 96-well, white, clear-bottom assay plate at an appropriate density.
-
-
Labeling and Compound Treatment:
-
Allow cells to adhere overnight.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration and incubate for the specified time.
-
Prepare serial dilutions of the Lenalidomide PROTAC in Opti-MEM™ and add them to the cells. Include a vehicle control (DMSO).
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon polaritons. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).
Protocol for Ternary Complex Analysis:
-
Immobilization:
-
Immobilize the purified CRBN-DDB1 complex onto a sensor chip surface (e.g., CM5 chip) using amine coupling or a capture-based method for tagged proteins.
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinity of the PROTAC to CRBN, inject a series of concentrations of the Lenalidomide PROTAC over the immobilized CRBN surface and monitor the binding response.
-
To determine the binary binding affinity of the PROTAC to the target protein, a separate experiment is required, typically by immobilizing the target protein and flowing the PROTAC over the surface.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation and cooperativity, inject a series of concentrations of the target protein alone over the immobilized CRBN surface to confirm no direct interaction.
-
Then, inject a pre-incubated mixture of a fixed, saturating concentration of the Lenalidomide PROTAC and a dilution series of the target protein over the CRBN surface.
-
Alternatively, inject a dilution series of the PROTAC pre-incubated with a saturating concentration of the target protein.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary interaction experiments to appropriate binding models (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d values.
-
Calculate the cooperativity factor (α) using the formula: α = K_d (binary, PROTAC to CRBN) / K_d (ternary, PROTAC to CRBN in the presence of target). A value of α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a macromolecule, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol for Ternary Complex Analysis:
-
Sample Preparation:
-
Prepare purified, buffer-matched solutions of the target protein, CRBN-DDB1 complex, and the Lenalidomide PROTAC. It is crucial that all components are in the exact same buffer to minimize heats of dilution.
-
Degas all solutions prior to use.
-
-
Binary Titrations:
-
To determine the binary binding affinity of the PROTAC to CRBN, place the CRBN-DDB1 solution in the sample cell and the PROTAC solution in the injection syringe. Perform a series of injections and measure the heat changes.
-
Similarly, titrate the PROTAC into the target protein solution to determine their binary binding affinity.
-
-
Ternary Titration:
-
To determine the thermodynamics of ternary complex formation, place a solution containing the CRBN-DDB1 complex pre-saturated with the target protein in the sample cell.
-
Titrate the Lenalidomide PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection to generate a binding isotherm.
-
Fit the data to an appropriate binding model (e.g., one-site binding) to determine K_d, n, and ΔH.
-
Calculate the cooperativity factor (α) using the K_d values from the binary and ternary experiments.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Homogeneous Binding Assays
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a long-lifetime donor fluorophore (e.g., terbium or europium cryptate) and an acceptor fluorophore. When the donor and acceptor are brought into close proximity by a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. Time-resolved detection minimizes background fluorescence.
Protocol for Ternary Complex Formation:
-
Reagent Preparation:
-
Use a tagged target protein (e.g., GST-tagged) and a tagged CRBN-DDB1 complex (e.g., His-tagged).
-
Prepare solutions of a TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST) and a TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-His).
-
Prepare serial dilutions of the Lenalidomide PROTAC.
-
-
Assay Assembly:
-
In a low-volume 384-well plate, add the tagged target protein, tagged CRBN-DDB1 complex, the donor-labeled antibody, the acceptor-labeled antibody, and the PROTAC dilutions.
-
Include controls with no PROTAC (DMSO) and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores at two different time delays.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.
-
By employing these biophysical assays, researchers can gain a deep understanding of the molecular interactions driving the activity of their Lenalidomide PROTACs, enabling data-driven optimization and the development of more effective targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pl.promega.com [pl.promega.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lenalidomide Versus Other E3 Ligase Ligands in PROTACs
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design.[1] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] They achieve this by forming a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[3] Among the over 600 E3 ligases in the human body, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized for PROTAC development.[2][4]
This guide provides a comparative analysis of Lenalidomide (B1683929), a well-established CRBN ligand, against other prominent E3 ligase ligands. We will explore their performance, supported by experimental data, and provide detailed methodologies for key evaluation assays.
The Central Role of the E3 Ligase Ligand
The choice of E3 ligase ligand is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Ligands derived from the thalidomide (B1683933) family, including lenalidomide and pomalidomide, are widely used to recruit CRBN.[1] VHL, another popular E3 ligase, is typically recruited by ligands derived from the hypoxia-inducible factor 1α (HIF-1α) peptide.[2] The decision between these ligases can affect a PROTAC's tissue distribution, potential off-target effects, and overall degradation efficiency.[]
The general mechanism of action for PROTACs is illustrated in the diagram below.
References
comparing the efficacy of different PROTACs synthesized with Lenalidomide nonanedioic acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This guide provides a comparative analysis of the effectiveness of different PROTACs synthesized with linkers derived from Lenalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase. Specifically, we will focus on PROTACs where a nonanedioic acid-derived linker is utilized, a key component in the synthesis of molecules such as the SOS1 degrader LHF418.
Data Presentation: A Comparative Overview
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head studies of various PROTACs using the identical Lenalidomide nonanedioic acid linker are not extensively available in the public domain, we can collate and compare data for representative PROTACs targeting different proteins of interest.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Citation |
| LHF418 | SOS1 | Lenalidomide | Nonanedioic acid-derived | 209.4 nM | >80% | A549 | [1] |
| Compound 21 | BRD4 | Lenalidomide | Not specified in detail | Not specified | Effective Degradation | THP-1 | [2] |
| PROTAC Name | Target Protein | Assay | Measurement | Value | Cell Line | Citation |
| Compound 21 | BRD4 (BD1) | Inhibition Assay | IC50 | 41.8 nM | THP-1 | [2] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. A direct comparison should be made with caution. The linker for "Compound 21" is based on a dihydroquinazolinone derivative and lenalidomide, though the exact structure is not specified as nonanedioic acid-derived.[2]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
Unveiling the Architecture of Targeted Protein Degradation: A Comparative Guide to the Structural Validation of Lenalidomide-Based PROTAC Ternary Complexes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and biophysical validation methods for ternary complexes formed by Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs), the target protein, and the E3 ligase Cereblon (CRBN). This analysis is supported by experimental data and detailed methodologies to facilitate the rational design and evaluation of next-generation protein degraders.
At the heart of targeted protein degradation using PROTACs is the formation of a stable ternary complex, a crucial intermediate that brings a target protein in proximity to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Lenalidomide and its analogs, such as Pomalidomide, are widely utilized as "molecular glues" that bind to the CRBN E3 ligase, making them integral components of many PROTACs. The structural and biophysical validation of these ternary complexes is paramount for understanding their mechanism of action, optimizing their efficacy, and ensuring their specificity.
This guide delves into the key experimental techniques employed for this validation, presenting a comparative overview of their principles, data outputs, and detailed protocols. We will focus on PROTACs that incorporate a Lenalidomide-derived moiety connected via a linker, such as nonanedioic acid, to a target-engaging warhead.
Quantitative Comparison of Ternary Complex Validation Techniques
The successful formation and stability of the PROTAC-induced ternary complex are critical determinants of degradation efficiency. Several biophysical techniques are employed to quantify the binding affinities of the binary and ternary complexes and to determine the cooperativity of the system.
| Technique | Parameters Measured | Typical Values for CRBN-based PROTACs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Cooperativity (α) | Binary KD (PROTAC to CRBN/Target): nM to µM range. Ternary KD: Can be significantly lower (pM to nM) in cases of positive cooperativity.[1][2] | Real-time, label-free analysis of binding kinetics. High throughput potential.[3][4][5][6] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) | KD values comparable to SPR. Cooperativity (α) values can range from <1 (negative) to >100 (highly positive).[2][7] | Gold standard for thermodynamic characterization. Label-free, in-solution measurement.[8][9] | Low throughput, requires large amounts of purified protein.[7][9] |
| X-ray Crystallography | High-resolution 3D structure (Å) | Resolutions typically in the range of 2-3 Å for ternary complexes.[10][11] | Provides detailed atomic-level insights into the protein-protein and protein-ligand interactions within the ternary complex.[12][13] | Technically challenging, requires crystallization of the complex, which can be a bottleneck.[14] |
| Co-Immunoprecipitation (Co-IP) | Qualitative/Semi-quantitative assessment of complex formation | Detection of the target protein upon immunoprecipitation of the E3 ligase (or vice-versa) in the presence of the PROTAC. | In-cell validation of ternary complex formation in a physiological context.[15] | Indirect method, prone to false positives/negatives, and quantification can be challenging.[15] |
Table 1: Comparison of Key Biophysical and Structural Validation Techniques.
Structural Insights from X-ray Crystallography
X-ray crystallography provides the most detailed view of the ternary complex architecture. Several crystal structures of Lenalidomide and Pomalidomide in complex with CRBN and neosubstrates, as well as PROTAC-mediated ternary complexes, have been solved, revealing the molecular basis of their activity.
| PDB ID | Complex Components | Resolution (Å) | Key Structural Features |
| 5FQD | DDB1-CRBN-Lenalidomide-CK1α | 2.45 | Lenalidomide acts as a molecular glue, creating a new binding interface for CK1α on the surface of CRBN.[12] |
| 4TZ4 | DDB1-CRBN-Lenalidomide | 2.95 | Shows the binding mode of Lenalidomide within the thalidomide-binding pocket of CRBN.[13] |
| 8RQ9 | CRBN-PROTAC (CFT-1297)-BRD4(BD2) | Not specified in snippet | Demonstrates the ability of a novel CRBN construct to form a ternary complex with a PROTAC and a target protein.[10] |
| 8FY1 | VCB-PROTAC (753b)-BCL-2 | 2.56 | Although VHL-based, this structure exemplifies the detailed interactions that can be observed in a PROTAC ternary complex.[11] |
Table 2: Representative Crystal Structures of Lenalidomide and PROTAC Ternary Complexes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for the key validation techniques.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Kinetics
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., Avi-tagged CRBN-DDB1 complex) onto a streptavidin-coated sensor chip.[6]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.[4]
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD,ternary). The cooperativity factor (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD (α = KD1 / KD,ternary).[1]
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Thermodynamics
-
Sample Preparation: Dialyze the purified target protein, E3 ligase complex, and the PROTAC into the same buffer to minimize heats of dilution.[8]
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the E3 ligase to determine the binding affinity (KD1), enthalpy (ΔH1), and stoichiometry (n1).
-
Titrate the PROTAC into the sample cell containing the target protein to determine KD2, ΔH2, and n2.
-
-
Ternary Titration:
-
Titrate the PROTAC into the sample cell containing a pre-formed complex of the E3 ligase and the target protein.
-
Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.
-
-
Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation. Cooperativity is assessed by comparing the binding affinity in the ternary context to the binary affinities.[8]
Co-Immunoprecipitation (Co-IP) and Western Blot Protocol
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7 for an ER-targeting PROTAC) and treat with the PROTAC or a vehicle control (DMSO). Pre-treatment with a proteasome inhibitor (e.g., MG132) can help stabilize the ternary complex.[16]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[16]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[16]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and the E3 ligase to detect their co-precipitation.[16]
X-ray Crystallography Protocol for Ternary Complex Structure Determination
-
Protein Expression and Purification: Express and purify high-quality, homogenous target protein and E3 ligase complex.
-
Ternary Complex Formation: Incubate the purified proteins with the PROTAC in a stoichiometric ratio to form the ternary complex. The stability of the complex can be assessed by techniques like size-exclusion chromatography.[14]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the ternary complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the diffraction data to obtain a high-resolution 3D structure.[14]
Visualizing the Pathways and Workflows
To better understand the intricate processes involved in the structural validation of these ternary complexes, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of Action for a Lenalidomide-based PROTAC.
Caption: Experimental Workflow for Ternary Complex Validation.
Conclusion
The structural and biophysical validation of Lenalidomide-based PROTAC ternary complexes is a multifaceted process that requires the integration of various sophisticated techniques. While methods like SPR and ITC provide crucial quantitative data on binding affinities and thermodynamics, X-ray crystallography offers unparalleled atomic-level detail of the interactions driving complex formation. Co-immunoprecipitation serves as an essential tool for confirming the formation of these complexes within a cellular context. A comprehensive understanding derived from these complementary approaches is indispensable for the rational design of more potent, selective, and clinically successful targeted protein degraders. The data and protocols presented in this guide aim to equip researchers with the necessary information to navigate this complex and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
The Linker's Pivotal Role: A Head-to-Head Comparison for Lenalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. This guide provides a comprehensive head-to-head comparison of different linkers for Lenalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase. By summarizing key experimental data and providing detailed methodologies, this document aims to inform the strategic design of next-generation degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] They are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a spacer but an active component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[2] Its length, composition, and attachment point are all critical parameters that must be optimized for each target.[1][2]
This guide will delve into the nuances of linker design for Lenalidomide-based PROTACs, providing a comparative analysis of different linker strategies and their impact on degradation performance.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the impact of the linker, it is essential to first visualize the PROTAC mechanism of action and the typical workflow for its evaluation.
References
Assessing the Selectivity of PROTACs with Lenalidomide-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount in achieving potent and selective degradation of target proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. In the context of Cereblon (CRBN)-recruiting PROTACs, derivatives of Lenalidomide are frequently employed. This guide provides a comparative analysis of the impact of linker composition, specifically focusing on PROTACs containing Lenalidomide conjugated to linkers such as nonanedioic acid, and their performance against other linker types. The information presented is supported by experimental data and detailed protocols to aid in the rational design and evaluation of novel degraders.
The Influence of the Linker on PROTAC Efficacy and Selectivity
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical determinants of the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly flexible or long linker may not effectively bring the two proteins into proximity for efficient ubiquitin transfer. Therefore, the choice of linker can significantly impact a PROTAC's degradation efficiency (quantified by DC50 and Dmax values), selectivity, and physicochemical properties such as solubility and cell permeability.
Comparative Analysis of Linker Performance
While specific data for PROTACs utilizing a Lenalidomide nonanedioic acid linker is not extensively available in the public domain, we can infer its likely performance characteristics by comparing data from PROTACs with similar aliphatic linkers against those with more commonly used polyethylene (B3416737) glycol (PEG) linkers. Nonanedioic acid, a nine-carbon dicarboxylic acid, would provide a flexible, hydrophobic alkyl chain.
The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of the E3 ligase ligand and linker composition on degradation potency.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | 0.1-0.3 | >90 | [1] |
| PROTAC 4 | Lenalidomide | Not Specified | BRD4 | pM range | >90 | [1] |
| PROTAC 5 | Lenalidomide | Not Specified | BRD4 | Not Specified | >90 | [1] |
Note: While specific linker details for the above PROTACs were not fully disclosed, the data provides a valuable head-to-head comparison of Thalidomide versus Lenalidomide as the CRBN-recruiting moiety, with Lenalidomide-based PROTACs demonstrating picomolar potency.
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | BTK | Pomalidomide-based | - | - | - | [2] |
| Compound 16 | BTK | Pomalidomide-based | Improved vs. 15 | Improved vs. 15 | - | [2] |
| EGFR PROTACs | Wild-type EGFR | Pomalidomide-based (varying linkers) | - | - | - | [2] |
Note: The above table highlights that subtle differences in linker composition can lead to significant improvements in degradation potency.
Experimental Protocols for Assessing PROTAC Selectivity
To rigorously evaluate the selectivity of PROTACs, a combination of cellular and biochemical assays is essential. Below are detailed methodologies for key experiments.
Quantitative Western Blotting for Target Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3][4][5]
Mass Spectrometry-Based Quantitative Proteomics for Selectivity Profiling
This is the gold standard for assessing PROTAC selectivity across the entire proteome.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC and a vehicle control as described for the Western blot protocol.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis or proceed with label-free quantification.
2. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
3. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Assess the selectivity of the PROTAC by comparing the degradation of the intended target to any off-target proteins.[6][7][8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[9][10][11]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Characterization
This biophysical assay provides a quantitative measure of ternary complex formation in a cell-free system.
1. Assay Setup:
-
Recombinant, purified target protein and E3 ligase complex are required. One protein is typically tagged with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently labeled antibody).
-
In a microplate, combine the labeled proteins with serial dilutions of the PROTAC.
2. Incubation and Measurement:
-
Incubate the plate to allow for ternary complex formation.
-
Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
3. Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.[12][13][14]
Visualizing Key Processes and Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
